Methyl bicyclo[1.1.1]pentane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFOFQQASSASLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl Bicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis of methyl bicyclo[1.1.1]pentane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for para-substituted phenyl rings, offering improved physicochemical properties in drug candidates. This guide details the most practical and scalable synthetic routes, complete with experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
The bicyclo[1.1.1]pentane cage is a rigid, three-dimensional scaffold that has garnered significant attention as a saturated bioisostere of the benzene ring. Its unique geometry and electronic properties can lead to improved solubility, metabolic stability, and potency of bioactive molecules. This compound serves as a key intermediate for the introduction of the BCP moiety into a wide range of molecular architectures. This document outlines a robust and well-documented synthetic pathway commencing from [1.1.1]propellane.
Overall Synthetic Strategy
The most efficient and scalable synthesis of this compound proceeds through a multi-step sequence starting from the highly strained [1.1.1]propellane. The overall strategy involves the initial formation of the bicyclo[1.1.1]pentane core, followed by the introduction and selective manipulation of carboxylic acid functionalities.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key step in the synthesis, along with tabulated quantitative data for yields and analytical characterization.
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The synthesis begins with the preparation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a crucial and versatile intermediate. A highly efficient and scalable method involves a photochemical reaction between [1.1.1]propellane and diacetyl, followed by a haloform reaction.[1][2]
Experimental Protocol: Synthesis of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) [2]
A solution of [1.1.1]propellane (0.7 M in a suitable solvent, 5.6 mol) is mixed with a degassed solution of diacetyl (482.0 g, 5.6 mol) in diethyl ether (500 mL). This reaction mixture is then passed through a photoreactor with a flow rate of approximately 30 mL/min, irradiated with 365 nm light. After passing through the reactor, the mixture is concentrated under reduced pressure to yield the diketone.
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [2]
A solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C, and bromine (2 kg, 12.3 mol) is added dropwise. The mixture is stirred for 3 hours and then cooled to 0 °C. A solution of 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise. The mixture is stirred overnight, followed by extraction with dichloromethane. The aqueous layer is then acidified and extracted with ethyl acetate. The combined organic layers are concentrated under reduced pressure to afford the diacid.
| Step | Product | Starting Material | Scale | Yield (%) | Reference |
| 1a | 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | [1.1.1]Propellane, Diacetyl | 5.6 mol | 94 | [2] |
| 1b | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | 1.64 mol | High | [2] |
Step 2: Selective Mono-esterification to 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
The selective mono-esterification of the diacid is a critical step to differentiate the two carboxylic acid groups, enabling the subsequent selective decarboxylation.[3][4]
Caption: Selective mono-esterification of the diacid.
Experimental Protocol: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [3][4]
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) is dissolved in methanol (3 L). Thionyl chloride (457.0 g, 3.84 mol) is added dropwise at a temperature between 20–40 °C. The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The residue is dissolved in a 1:1 mixture of hexane and methyl tert-butyl ether (1 L), filtered through a plug of silica gel, and concentrated to yield the desired mono-ester.
| Product | Starting Material | Scale | Yield (%) | Melting Point (°C) | Reference |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 1.28 mol | 83 | 90-91 | [3][4] |
Spectroscopic Data for 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: [3][4]
-
¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, 3H), 2.31 (s, 6H).
-
¹³C{¹H} NMR (151 MHz, CDCl₃): δ 170.3, 54.3, 51.9, 45.8, 28.5.
Step 3: Decarboxylative Protonation to this compound
The final step is the decarboxylation of the remaining free carboxylic acid. This can be achieved through a radical-mediated process, where the generated bicyclo[1.1.1]pentyl radical is subsequently quenched by a hydrogen atom source. One common method for this transformation is the Barton decarboxylation.
Caption: Decarboxylative protonation to the final product.
Experimental Protocol: General Procedure for Barton Decarboxylation
-
Formation of the Barton Ester: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is converted to its corresponding N-hydroxyphthalimide (NHPI) ester or a similar redox-active ester. This is typically achieved by reacting the carboxylic acid with N-hydroxyphthalimide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Decarboxylation and Trapping: The redox-active ester is then dissolved in a suitable solvent (e.g., toluene or benzene) containing a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a thiol (e.g., tert-butylthiol). The reaction is initiated by the addition of a radical initiator, like AIBN (azobisisobutyronitrile), and heating or irradiation with a suitable light source. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the final product, which may require chromatographic purification.
| Product | Starting Material | Key Reagents | General Yield Range (%) |
| This compound | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | NHPI, DCC, Bu₃SnH, AIBN | 60-80 |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): Expected signals around δ 3.6-3.7 (s, 3H, OCH₃) and in the aliphatic region for the BCP cage protons.
-
¹³C NMR (CDCl₃): Expected signals for the ester carbonyl, the methoxy group, and the carbons of the BCP framework.
Conclusion
This technical guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound. By following the detailed experimental protocols and utilizing the provided quantitative data, researchers in drug discovery and materials science can efficiently produce this valuable building block. The presented methodology, centered around the functionalization of a pre-formed bicyclo[1.1.1]pentane core, offers a practical approach for accessing this important class of compounds. The modularity of this synthetic sequence also allows for the potential preparation of a variety of substituted BCP derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 3. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
A Technical Guide to Methyl bicyclo[1.1.1]pentane-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl bicyclo[1.1.1]pentane-1-carboxylate is a unique saturated bicyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for a para-substituted phenyl ring, offering a strategy to overcome common challenges in drug development such as poor solubility and metabolic instability. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of this compound and its immediate precursor, highlighting its importance as a building block in the design of novel therapeutics.
Core Physical and Chemical Properties
Quantitative data for this compound and its closely related precursor, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid, are summarized below. While experimental data for the title compound is limited, predicted values and data from its precursor provide valuable insights.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 152.3 ± 8.0 °C (Predicted) | |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | ||
| Molecular Formula | C₈H₁₀O₄ | |
| Molecular Weight | 170.16 g/mol | |
| Melting Point | 90-91 °C | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through the esterification of its corresponding carboxylic acid precursor. A well-documented, large-scale synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid provides a reliable route to this key intermediate.[2][3]
Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol is adapted from a reported large-scale synthesis.[2][3]
Reaction Scheme:
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Methyl tert-butyl ether (MeOtBu)
-
Silica Gel
Procedure:
-
Dissolve Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1.0 equivalent) in methanol.
-
Slowly add thionyl chloride (3.0 equivalents) to the solution at a temperature between 20-40 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of hexane and MeOtBu.
-
Filter the solution through a plug of silica gel.
-
Concentrate the filtrate to yield 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid as a white solid.[2][3]
Esterification to this compound
Further esterification of the remaining carboxylic acid group would yield the target compound, this compound. Standard esterification methods, such as treatment with diazomethane or Fischer esterification, can be employed.
Spectral Data and Characterization
The structural confirmation of bicyclo[1.1.1]pentane derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the reported NMR data for the key precursor, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
Table 2: NMR Spectral Data for 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid in CDCl₃ [2][3]
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 3.68 | s, 3H (Methyl ester protons) |
| 2.31 | s, 6H (Bridgehead and bridge methylene protons) | |
| ¹³C NMR | 170.3 | Carbonyl carbon (acid) |
| 54.3 | Quaternary carbon (acid side) | |
| 51.9 | Methyl carbon (ester) | |
| 45.8 | Quaternary carbon (ester side) | |
| 28.5 | Methylene carbons |
The ¹H NMR spectrum is characteristically simple due to the high symmetry of the bicyclo[1.1.1]pentane core. The ¹³C NMR spectrum clearly shows the distinct signals for the carbonyl carbons of the acid and ester groups, as well as the unique upfield shifts of the cage carbons. For this compound, one would expect a similar pattern, with the disappearance of the carboxylic acid proton and a slight shift in the corresponding carbonyl carbon signal.
Role in Drug Discovery: A Phenyl Ring Bioisostere
The bicyclo[1.1.1]pentane (BCP) moiety is increasingly utilized as a saturated, non-planar bioisostere for the 1,4-disubstituted phenyl ring in drug design. This strategic replacement can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates.
The rigid BCP scaffold maintains the vectoral orientation of substituents, mimicking the para-substitution pattern of a phenyl ring, while introducing a three-dimensional character that can enhance binding affinity and selectivity. Furthermore, the saturated nature of the BCP core makes it less susceptible to oxidative metabolism that aromatic rings often undergo.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to "escape from flatland" and design novel drug candidates with improved properties. Its synthesis is accessible through well-established protocols, and its unique structural and electronic features offer a powerful tool to address common liabilities associated with aromatic moieties in drug molecules. The continued exploration of BCP-containing compounds is expected to yield innovative therapeutics with enhanced efficacy and safety profiles.
References
The Dawn of a New Scaffold: A Technical Guide to the Discovery and Application of Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that can enhance the properties of therapeutic agents is a perpetual endeavor in medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) core has emerged as a remarkable three-dimensional bioisostere for commonly used functionalities, offering a pathway to escape the "flatland" of aromatic rings. This technical guide provides an in-depth exploration of the discovery, synthesis, and burgeoning applications of BCP derivatives in drug development. It aims to equip researchers with a comprehensive understanding of this unique scaffold, from its fundamental synthetic routes to its impact on pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for key transformations and a quantitative analysis of the physicochemical benefits of BCP incorporation are presented to facilitate its practical application in the laboratory.
Introduction: The Rise of a Non-Classical Bioisostere
The concept of bioisosterism, the interchange of molecular fragments with similar steric and electronic properties to modulate the characteristics of a lead compound, is a cornerstone of drug design. For decades, the para-substituted phenyl ring has been a ubiquitous motif in pharmaceuticals. However, its planarity and susceptibility to metabolic oxidation often present challenges in optimizing drug candidates.[1][2][3][4]
The journey into three-dimensional bioisosteres led to the exploration of strained cage hydrocarbons. Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention.[4] First synthesized in the 20th century, its potential in medicinal chemistry was not fully realized until later. A pivotal moment came in 2012 when researchers at Pfizer successfully replaced a para-substituted phenyl ring in a γ-secretase inhibitor with a 1,3-disubstituted BCP moiety.[2][5][6] This modification led to a remarkable improvement in aqueous solubility, metabolic stability, and cell permeability, all while maintaining potent biological activity.[2][3][5][6]
BCPs are considered non-classical bioisosteres of para-substituted benzene rings, internal alkynes, and even tert-butyl groups.[1][4] The rigid, rod-like structure of the 1,3-disubstituted BCP mimics the linear geometry and substituent exit vectors of a para-substituted arene, allowing it to occupy similar binding pockets.[1][2] However, its saturated, sp³-hybridized nature confers a distinct set of advantageous physicochemical properties.
Synthesis of Bicyclo[1.1.1]pentane Derivatives: Taming a Strained System
The synthetic accessibility of BCP derivatives has been a critical factor in their adoption by the medicinal chemistry community. The primary and most versatile precursor to the BCP core is the highly strained and reactive molecule, [1.1.1]propellane.[3][7][8] The central carbon-carbon bond of [1.1.1]propellane is exceptionally weak and readily undergoes cleavage upon reaction with a variety of reagents, including radicals and nucleophiles, to generate the BCP framework.[7][8]
Key Synthetic Strategies
Modern synthetic methodologies have focused on the efficient and scalable functionalization of [1.1.1]propellane. Two predominant strategies have emerged for the synthesis of 1,3-disubstituted BCPs:
-
Radical Addition to [1.1.1]propellane: This is one of the most widely used methods, involving the radical-initiated opening of the central bond of [1.1.1]propellane. A variety of radical precursors can be employed, often under mild conditions facilitated by light or chemical initiators.[3][9]
-
Nucleophilic Addition to [1.1.1]propellane: Organometallic reagents and other nucleophiles can also add across the central bond of [1.1.1]propellane to form functionalized BCPs.[10]
The following diagram illustrates the general synthetic workflow for accessing 1,3-disubstituted BCPs from [1.1.1]propellane.
More recently, methods for the functionalization of the bridge positions (C2) of the BCP core have been developed, opening up new avenues for creating novel, unsymmetrically substituted analogues.[11][12] These advanced methods, such as decarboxylative Minisci-type reactions, allow for the introduction of substituents at positions other than the bridgeheads, providing access to a richer diversity of molecular shapes.[11][12]
Physicochemical Properties and Pharmacokinetic Advantages
The substitution of a planar aromatic ring with a three-dimensional BCP scaffold can have a profound impact on the physicochemical properties of a molecule. These changes often translate into a more favorable pharmacokinetic profile.
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane Core | Rationale |
| Aqueous Solubility | Generally Lower | Generally Higher | The saturated, less lipophilic nature of the BCP core disrupts crystal packing and increases polarity, leading to improved solubility.[2][3][4][13] |
| Metabolic Stability | Susceptible to CYP450 Oxidation | More Resistant to Metabolism | The sp³-hybridized carbons of the BCP are less prone to oxidative metabolism compared to the electron-rich phenyl ring.[2][13] |
| Lipophilicity (logP) | Higher | Lower | The replacement of a carbon-rich aromatic system with the more compact BCP scaffold typically reduces lipophilicity. |
| Permeability | Variable | Often Improved | The enhanced solubility and potential for improved passive permeability can contribute to better oral absorption.[3] |
| Molecular Shape | Planar | Linear, Rod-like (3D) | The three-dimensional nature of the BCP can lead to novel interactions with biological targets and improved selectivity.[2] |
Table 1: Comparison of Physicochemical Properties of Phenyl vs. Bicyclo[1.1.1]pentane Cores.
Applications in Drug Discovery: Case Studies
The theoretical benefits of incorporating a BCP core have been substantiated by numerous examples in the literature, where this bioisosteric replacement has led to the development of superior drug candidates.
BCP as a Phenyl Ring Bioisostere
The following diagram illustrates the bioisosteric relationship between a para-substituted phenyl ring and a 1,3-disubstituted BCP.
-
Olaparib Analogue: The replacement of a phenyl ring in the PARP inhibitor Olaparib with a BCP moiety has been explored to create novel derivatives with potentially improved properties and to investigate dual-action strategies targeting both DNA damage and immune activation.[14][15]
-
Imatinib Analogue: A BCP analogue of the anti-leukemia drug Imatinib was found to exhibit higher thermodynamic solubility, a key parameter for oral drug absorption.[3]
-
γ-Secretase Inhibitor (BMS-708,163): As previously mentioned, the substitution of a p-fluorophenyl group in this inhibitor with a BCP resulted in enhanced aqueous solubility, passive permeability, and oral absorption in preclinical models.[2][3]
Experimental Protocols: A Practical Guide
To facilitate the adoption of BCP chemistry, this section provides representative experimental protocols for the synthesis of key BCP building blocks.
Large-Scale Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
This diketone is a versatile intermediate for the preparation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[5]
-
Procedure: A solution of [1.1.1]propellane (0.7 M in a suitable solvent, 8 L, 5.6 mol, 1.0 equiv) is combined with a degassed solution of diacetyl (482.0 g, 5.6 mol, 1.0 equiv) in diethyl ether (500 mL). The reaction mixture (total volume ~9 L) is passed through a flow photoreactor over 6 hours at a flow rate of approximately 30 mL/min. The reactor is irradiated with a 365 nm LED light source. After passage through the reactor, the solvent is removed under reduced pressure to yield the product.
-
Reported Yield: 94% (821.2 g).[5]
Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol describes the mono-esterification of the corresponding diacid.[5]
-
Procedure: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol, 1.0 equiv) is dissolved in methanol (3 L). Thionyl chloride (457.0 g, 3.84 mol, 3.0 equiv) is added dropwise while maintaining the temperature between 20-40 °C. The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The residue is dissolved in a 1:1 mixture of hexane and methyl tert-butyl ether (1 L), filtered through a plug of silica gel, and concentrated to afford the product.
-
Reported Yield: 83% (196.1 g).[5]
Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
This procedure outlines the synthesis of a Boc-protected amino acid derivative of BCP.[5]
-
Procedure: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (40.0 g, 0.23 mol, 1.0 equiv) is dissolved in tert-butanol (1 L). Triethylamine (28.0 g, 0.27 mol, 1.2 equiv) and diphenylphosphoryl azide (70.0 g, 0.25 mol, 1.1 equiv) are added. The mixture is heated at 85 °C for 24 hours. After cooling to room temperature, the mixture is concentrated. The residue is dissolved in ethyl acetate (1 L) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 400 mL), water (500 mL), and brine (500 mL). The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.
Conclusion and Future Outlook
The bicyclo[1.1.1]pentane scaffold has transitioned from a chemical curiosity to a valuable tool in the medicinal chemist's armamentarium. Its unique three-dimensional structure and advantageous physicochemical properties offer a compelling alternative to traditional aromatic systems. The continuous development of novel and scalable synthetic methods, including those for late-stage functionalization, will undoubtedly broaden the accessibility and application of BCPs.[9][16] As the drive to explore new chemical space and overcome the limitations of existing drug scaffolds intensifies, the role of BCP derivatives in the discovery of next-generation therapeutics is set to expand significantly. This guide serves as a foundational resource for researchers poised to harness the potential of this remarkable molecular framework.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Bridge Heteroarylation of Bicyclo[1.1.1]pentanes - ChemistryViews [chemistryviews.org]
- 13. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Bicyclo[1.1.1]pentane-based Olaparib derivatives as novel PARP inhibitors: A dual-action strategy targeting DNA damage and immune activation | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Spectroscopic Profile of Methyl Bicyclo[1.1.1]pentane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl bicyclo[1.1.1]pentane-1-carboxylate. Due to the limited availability of public domain spectra for this specific molecule, this guide also incorporates data from the closely related precursor, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, to provide a robust analytical framework.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, publicly available NMR data for this compound is limited. However, the spectral data for the closely related compound, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid , provides valuable insight into the expected chemical shifts.[1][2]
Table 1: ¹H NMR Data of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (400 MHz, CDCl₃) [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.68 | s | 3H | -OCH₃ |
| 2.31 | s | 6H | BCP Cage Protons |
Table 2: ¹³C NMR Data of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (151 MHz, CDCl₃) [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 170.3 | C=O (Carboxylic Acid) |
| 54.3 | Bridgehead Carbon (C-COOH) |
| 51.9 | -OCH₃ |
| 45.8 | Bridgehead Carbon (C-COOCH₃) |
| 28.5 | CH₂ (BCP Cage) |
Note: For this compound, the ¹H NMR spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm and a singlet for the six equivalent bridge and bridgehead protons of the bicyclo[1.1.1]pentane cage. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the methoxy carbon, the bridgehead carbons, and the methylene carbons of the cage.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2950-2850 | C-H stretch | Alkane (BCP cage) |
| 1735-1750 | C=O stretch | Ester |
| 1250-1000 | C-O stretch | Ester |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 126.07 | [M]⁺ (Calculated for C₇H₁₀O₂)[3] |
| 95 | [M - OCH₃]⁺ |
| 67 | [M - COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These are generalized protocols based on standard practices for bicyclo[1.1.1]pentane derivatives.[4][5][6]
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
¹³C NMR:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker Tensor 27) with an ATR (Attenuated Total Reflectance) accessory.[4]
Sample Preparation:
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Report the absorption maxima (νmax) in wavenumbers (cm⁻¹).[4]
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Mass Spectrometer (e.g., Agilent LC/MSD TOF) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).[1]
Sample Preparation:
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
For GC-MS (using EI), dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) analyzer to determine the accurate mass.[1]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H10O2 | CID 643000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dawn of a Three-Dimensional Scaffold: Early Studies on Bicyclo[1.1.1]pentane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP), a small, highly strained, and rigid bridged carbocycle, has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science. Its unique three-dimensional structure, offering a bioisosteric replacement for para-substituted phenyl rings and other linear motifs, has provided a powerful tool to escape the "flatland" of traditional drug design. This technical guide delves into the seminal early studies that laid the foundation for our understanding and application of the BCP scaffold, focusing on its initial synthesis, the development of key precursors, and its first forays into biological applications.
Physical and Structural Properties
The defining characteristic of bicyclo[1.1.1]pentane is its significant strain energy, calculated to be approximately 66.6 kcal/mol, which is a consequence of its constrained geometry.[1][2] Despite this high strain, BCP is remarkably kinetically stable. The bridgehead carbons are held in close proximity, resulting in a short distance of approximately 1.85 Å between substituents at the 1 and 3 positions.[1] This distance is notably shorter than the ~2.8 Å separation in a para-substituted benzene ring, a critical consideration in its application as a bioisostere.[1]
Early Synthetic Efforts: Conquering a Strained System
The synthesis of the parent bicyclo[1.1.1]pentane was a significant challenge that was first overcome by Kenneth B. Wiberg and his coworkers in 1964.[1][3] This pioneering work opened the door to the exploration of this unique scaffold.
Wiberg's First Synthesis of Bicyclo[1.1.1]pentane (1964)
The initial synthesis of BCP involved the intramolecular reductive coupling of 3-bromo-1-bromomethylcyclobutane.
Experimental Protocol:
A solution of 3-bromo-1-bromomethylcyclobutane in dioxane was treated with a sodium dispersion with vigorous stirring. The reaction mixture was heated under reflux for several hours. The bicyclo[1.1.1]pentane product was isolated from the reaction mixture by distillation. While groundbreaking, the yields for this initial synthesis were modest.
The Advent of [1.1.1]Propellane: A Gateway to BCPs
A major breakthrough in the accessibility of BCP derivatives came with the synthesis of [1.1.1]propellane, an even more strained precursor. The central bond of [1.1.1]propellane is highly reactive and can undergo facile addition reactions with a variety of reagents to afford 1,3-disubstituted BCPs. The synthesis developed by Szeimies and coworkers in 1985 became a widely adopted method for producing this key intermediate.[4][5]
Synthesis of [1.1.1]Propellane (Szeimies et al., 1985)
This route starts from the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Experimental Protocol:
-
Preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane: This starting material is synthesized via the dibromocyclopropanation of 3-chloro-2-(chloromethyl)-1-propene.
-
Formation of [1.1.1]Propellane: The dibromide is treated with two equivalents of an alkyllithium reagent, such as methyllithium, in diethyl ether at low temperatures (-78 °C to 0 °C). The reaction proceeds via a sequence of lithium-halogen exchange and intramolecular cyclization steps to yield a solution of [1.1.1]propellane. The yield of [1.1.1]propellane is often determined by trapping it with a suitable reagent, such as thiophenol.[4][6]
The development of a reliable synthesis for [1.1.1]propellane was a watershed moment, as it provided a versatile and efficient entry point to a wide range of BCP derivatives.
Early Applications in Medicinal Chemistry: A New Bioisostere is Born
The unique geometry of the BCP scaffold, which rigidly holds substituents at a fixed distance and orientation, made it an attractive candidate for a bioisostere of the para-substituted phenyl ring. A landmark study by Pellicciari and coworkers in 1996 provided the first compelling evidence of the utility of BCP in drug design.[1] They synthesized a BCP-containing analogue of (S)-(4-carboxyphenyl)glycine, a known antagonist of the metabotropic glutamate receptor 1 (mGluR1).
Pellicciari's BCP-based mGluR1 Antagonist (1996)
This study demonstrated that replacing a phenyl ring with a BCP core could maintain, and in some aspects improve, biological activity.
Experimental Protocol for Biological Evaluation:
The biological activity of the synthesized compounds was assessed by measuring the inhibition of agonist-stimulated phosphoinositide (PI) hydrolysis in cells expressing the mGluR1 receptor. Chinese hamster ovary (CHO) cells stably expressing the rat mGluR1α receptor were used. The cells were labeled with [³H]myo-inositol and then stimulated with the mGluR agonist quisqualate in the presence of varying concentrations of the antagonist. The accumulation of [³H]inositol phosphates was measured to determine the inhibitory potency (IC₅₀) of the compounds.
Quantitative Biological Data:
| Compound | Structure | mGluR1 Antagonist Potency (IC₅₀, µM) |
| (S)-4-Carboxyphenylglycine | Phenyl-based | ~25 |
| (S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)glycine | BCP-based | ~65 |
Data extracted from early publications on mGluR1 antagonists.[7]
While the BCP analogue showed slightly lower potency in this initial study, this work was crucial in demonstrating the principle of BCP as a viable phenyl ring bioisostere, paving the way for its widespread adoption in drug discovery programs.
Conclusion
The early studies on bicyclo[1.1.1]pentane, from its challenging first synthesis to the development of the versatile [1.1.1]propellane precursor and its initial successful application as a phenyl ring bioisostere, were pivotal in establishing this unique scaffold in the chemical sciences. These foundational works not only demonstrated the feasibility of synthesizing and manipulating this highly strained molecule but also provided the crucial initial insights into its potential to positively impact the properties of bioactive molecules. The pioneering efforts of Wiberg, Szeimies, Pellicciari, and others have laid a robust groundwork upon which a vast and expanding field of BCP chemistry continues to be built, enabling the development of novel therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Insertion of [1.1.1]propellane into aromatic disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Theoretical Underpinnings of Methyl Bicyclo[1.1.1]pentane-1-carboxylate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings and tert-butyl groups in medicinal chemistry. Its rigid, three-dimensional structure can confer improved physicochemical properties such as increased solubility and metabolic stability. Methyl bicyclo[1.1.1]pentane-1-carboxylate, a key derivative, serves as a versatile building block for more complex drug candidates. Understanding the inherent stability of this highly strained system is paramount for its effective application in drug design. This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the stability of this compound, focusing on its strain energy and thermodynamic properties.
Molecular Structure and Strain Energy
The defining feature of the bicyclo[1.1.1]pentane core is its significant ring strain. Despite this, BCP derivatives exhibit remarkable kinetic stability. The strain energy of the parent BCP hydrocarbon is substantial, a value that is largely retained in its derivatives.
| Property | Value (kcal/mol) | Method |
| Strain Energy (Bicyclo[1.1.1]pentane) | ~66-68 | Experimental & Computational |
This high strain energy does not readily translate to kinetic instability due to the absence of low-energy pathways for ring-opening reactions. The bridgehead carbon-carbon bond, while highly strained, is sterically shielded, preventing easy access for reagents that could initiate decomposition.
Theoretical Calculations of Stability
The stability of this compound can be quantitatively assessed through various computational chemistry methods. Density Functional Theory (DFT) is a particularly powerful tool for these calculations, providing a good balance between accuracy and computational cost.
Computational Workflow for Stability Analysis
The following diagram illustrates a typical workflow for the theoretical calculation of the stability of this compound.
Detailed Computational Protocols
The accuracy of theoretical calculations is highly dependent on the chosen methodology. The following protocols are based on methods that have been successfully applied to the study of strained bicyclic molecules.
Geometry Optimization and Frequency Calculations
-
Initial Structure: The 3D structure of this compound is built using a molecular editor.
-
Conformational Analysis: A conformational search is performed to identify the lowest energy conformer.
-
DFT Functional and Basis Set: The geometry is then optimized using a functional such as ωB97X-D with a double-zeta basis set like def2-SVP . The ωB97X-D functional is chosen for its good performance with non-covalent interactions and thermochemistry.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
Single-Point Energy Calculations
To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometry using a higher level of theory.
-
DFT Functional: A functional known for its accuracy in thermochemical calculations, such as M06-2X , is employed.
-
Basis Set: A larger, triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is used to better describe the electron distribution.
Calculation of Thermochemical Properties
Heat of Formation (ΔHf°)
The gas-phase heat of formation can be calculated using an atomization method or a more robust isodesmic or homodesmotic reaction scheme. The latter minimizes errors due to the cancellation of systematic errors in the electronic structure calculations.
-
Isodesmic Reaction Example: CH3OOC-C5H7 + 5 CH4 → CH3COOH + 2 (CH3)2CH2 + (CH3)4C
By calculating the enthalpy change (ΔHrxn) for this reaction and using known experimental heats of formation for the non-strained products and reactants, the heat of formation for this compound can be determined.
Bond Dissociation Energy (BDE)
The BDE for a specific bond is calculated as the enthalpy difference between the parent molecule and the two resulting radicals upon bond cleavage. For example, the C-COOCH3 bond dissociation energy would be calculated as:
BDE = [ΔHf°(bicyclo[1.1.1]pentyl radical) + ΔHf°(•COOCH3 radical)] - ΔHf°(this compound)
The geometries of the radical species must also be optimized and their thermochemical properties calculated using the same level of theory.
Summary of Calculated Stability Data
While specific experimental thermochemical data for this compound is scarce in the literature, theoretical calculations provide valuable insights. The following table presents expected trends and approximate values based on calculations for similar BCP derivatives.
| Calculated Property | Approximate Value | Significance |
| Strain Energy | ~65-68 kcal/mol | High, but kinetically stable |
| Bridgehead C-C BDE | > 60 kcal/mol | High, contributing to kinetic stability |
| C-COOCH3 BDE | ~80-90 kcal/mol | Comparable to similar unstrained esters |
Conclusion
Theoretical calculations are an indispensable tool for understanding the stability of novel and highly strained molecules like this compound. DFT methods, when applied with appropriate functionals and basis sets, can provide reliable quantitative data on strain energy, heat of formation, and bond dissociation energies. This information is critical for medicinal chemists and drug development professionals to confidently incorporate the BCP scaffold into new molecular designs, leveraging its unique structural and stability profile to create next-generation therapeutics. The kinetic persistence of the BCP core, despite its high thermodynamic strain, underscores its utility as a robust and reliable bioisostere.
Conformational Analysis of Methyl Bicyclo[1.1.1]pentane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl bicyclo[1.1.1]pentane-1-carboxylate is a key structural motif in medicinal chemistry, valued for the rigid, three-dimensional scaffold provided by the bicyclo[1.1.1]pentane (BCP) core. Understanding the conformational preferences of the methyl ester substituent is crucial for the rational design of bioactive molecules with optimized pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the conformational landscape of this compound, summarizing key structural parameters and outlining the experimental and computational methodologies employed in its characterization.
Introduction
The bicyclo[1.1.1]pentane (BCP) moiety has gained significant attention as a bioisosteric replacement for aromatic rings and other functional groups in drug discovery. Its rigid framework provides a precise and predictable orientation of substituents, influencing molecular shape, polarity, and metabolic stability. The conformational analysis of substituents attached to the BCP core is therefore of paramount importance. This guide focuses on this compound, a fundamental building block, to elucidate the rotational behavior of the methyl ester group.
Conformational Preferences of the Methyl Ester Group
The primary conformational flexibility in this compound arises from the rotation around the C(bridgehead)-C(carbonyl) single bond. This rotation dictates the spatial orientation of the carbonyl oxygen and the methoxy group relative to the BCP cage. Computational studies, typically employing Density Functional Theory (DFT), are the primary means of investigating this conformational space.
-
Syn-periplanar (syn) conformation: The carbonyl group (C=O) is eclipsed with one of the C-C bonds of the BCP cage.
-
Anti-periplanar (anti) conformation: The carbonyl group is staggered with respect to the C-C bonds of the BCP cage.
The energy barrier to rotation between these conformers is a critical parameter. For similar bicyclo[1.1.1]pentane ketones, this barrier is generally low, suggesting rapid interconversion at room temperature.[1]
Quantitative Conformational Data
Detailed quantitative data from a dedicated computational study on this compound is required for a precise understanding. The following table outlines the expected parameters that would be determined from such a study.
| Parameter | Conformer 1 (e.g., Syn) | Conformer 2 (e.g., Anti) | Transition State |
| Relative Energy (kcal/mol) | 0.0 (by definition) | Value | Value |
| Dihedral Angle (C-C-C=O) | ~0° | ~60° | Value |
| Key Bond Lengths (Å) | |||
| C(br)-C(co) | Value | Value | Value |
| C=O | Value | Value | Value |
| C-O | Value | Value | Value |
| Key Bond Angles (°) | |||
| C(br)-C(br)-C(co) | Value | Value | Value |
| C(br)-C(co)=O | Value | Value | Value |
Note: "br" refers to a bridgehead carbon and "co" to the carbonyl carbon. The values in this table are placeholders and would be populated by data from a specific computational study.
Experimental and Computational Protocols
The conformational analysis of this compound involves a combination of experimental and computational techniques.
Synthesis
The synthesis of this compound typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A common route involves the selective mono-esterification of the diacid.
Illustrative Synthetic Pathway:
Experimental Characterization
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H and ¹³C NMR provide characteristic signals for the BCP cage and the methyl ester group.
Variable Temperature (VT) NMR: This technique is crucial for studying dynamic processes like bond rotation.[1] By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms that are exchanging between different conformational environments. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature, the energy barrier (ΔG‡) for the rotational process can be calculated.
Experimental Workflow for VT-NMR:
Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles.[2] Obtaining suitable crystals of this compound would definitively establish its preferred conformation in the crystalline state.
Computational Modeling
Computational chemistry, particularly DFT, is an indispensable tool for exploring the conformational landscape of molecules.
Protocol for Computational Conformational Analysis:
-
Structure Building: A 3D model of this compound is constructed.
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. For this molecule, this primarily involves rotating the C(br)-C(co) bond.
-
Geometry Optimization: The geometry of each identified conformer is optimized to a local energy minimum using a selected DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Transition State Search: The transition state for the rotation between the stable conformers is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Frequency Calculation of Transition State: A frequency calculation on the transition state geometry is performed to confirm it is a true first-order saddle point (one imaginary frequency).
-
Energy Profile: The relative energies of the conformers and the transition state are used to construct a potential energy surface for the rotation, from which the rotational energy barrier is determined.
Logical Flow of a DFT-based Conformational Study:
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its conformational properties are critical when it is incorporated into a larger drug molecule. The orientation of the ester group can influence interactions with a biological target, such as an enzyme or receptor.
Logical Relationship for Drug Design:
Conclusion
The conformational analysis of this compound is fundamental to its application in drug design and materials science. While the BCP core is rigid, the rotational freedom of the methyl ester substituent defines the molecule's accessible three-dimensional space. A synergistic approach combining experimental techniques like variable temperature NMR and X-ray crystallography with computational methods such as DFT provides a comprehensive understanding of its conformational landscape. The protocols and data presented in this guide serve as a foundational resource for researchers working with this important chemical entity. Further dedicated experimental and computational studies are encouraged to populate the quantitative data tables and refine our understanding of this key molecule.
References
Methodological & Application
Application Notes and Protocols for Methyl Bicyclo[1.1.1]pentane-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the contemporary landscape of medicinal chemistry, the drive to create drug candidates with improved physicochemical and pharmacokinetic properties has led to the exploration of novel chemical scaffolds. The concept of "escaping from flatland" encourages the move away from planar, aromatic structures towards three-dimensional motifs to enhance properties such as solubility, metabolic stability, and cell permeability.[1] Within this paradigm, bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable, rigid, non-planar bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2][3]
Methyl bicyclo[1.1.1]pentane-1-carboxylate and its derivatives serve as key building blocks for incorporating the BCP core into drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important scaffold in medicinal chemistry, with a focus on its role in developing potent and orally available drug candidates.
Application Notes
The primary application of the this compound moiety is as a bioisosteric replacement for aromatic groups to improve the drug-like properties of a molecule. The key advantages of this substitution include:
-
Improved Metabolic Stability: The saturated sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings. This can lead to reduced clearance and a longer in vivo half-life of the drug candidate.[4][5]
-
Enhanced Solubility: The replacement of a planar, often lipophilic, aromatic ring with the more compact and less lipophilic BCP scaffold can lead to a significant increase in the aqueous solubility of a compound.[5]
-
Favorable Physicochemical Properties: The introduction of a BCP moiety generally leads to a lower calculated logP (cLogP) and can improve other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
-
Maintenance of Biological Potency: In many cases, the BCP core can effectively mimic the geometry and vector positioning of substituents of a para-substituted phenyl ring, allowing for the retention of high binding affinity to the biological target.[4]
A notable example of the successful application of the BCP scaffold is in the development of inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. Replacement of a central phenyl ring with a BCP core in a series of IDO1 inhibitors drastically improved metabolic stability by mitigating amide hydrolysis, with only a minimal loss in potency.[4]
Data Presentation
The following table summarizes the quantitative data comparing a phenyl-containing IDO1 inhibitor with its bicyclo[1.1.1]pentane analogue, demonstrating the advantages of this bioisosteric replacement.
| Compound | Structure | IDO1 HeLa IC50 (nM) | Human Liver Microsomal Stability (% remaining at 1 hr) |
| Phenyl Analog | Phenyl-containing inhibitor | 10 | 20 |
| BCP Analog | Bicyclo[1.1.1]pentane-containing inhibitor | 15 | 85 |
Data sourced from a study on the discovery of potent and orally available bicyclo[1.1.1]pentane-derived IDO1 inhibitors.[4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the large-scale synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.[6][7] The synthesis starts from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of diacid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, can be purified by silica gel chromatography.
Step 2: Conversion to this compound (via Barton Decarboxylation)
A common method to remove a carboxylic acid group from a BCP system is via a Barton decarboxylation, which involves the formation of a thiohydroxamate ester followed by radical reduction.
-
To a solution of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature until gas evolution ceases, then remove the solvent in vacuo to yield the acid chloride.
-
Dissolve the crude acid chloride in toluene and add it to a solution of N-hydroxypyridine-2-thione sodium salt (1.1 eq) in toluene.
-
Irradiate the reaction mixture with a tungsten lamp while adding a solution of tert-butyl mercaptan (2.0 eq) in toluene dropwise.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting this compound by column chromatography.
Synthetic workflow for this compound.
Biological Evaluation: Mouse Tail Flick Test for Analgesic Activity
This protocol is a standard method for assessing the efficacy of local anesthetics and analgesics.
Materials:
-
Test compound (e.g., BCP analog of Benzocaine) and vehicle control.
-
Male or female mice (e.g., CD-1 strain).
-
Tail flick apparatus (radiant heat source or hot water bath).
-
Animal restrainers.
-
Timer.
Procedure:
-
Acclimatization: Acclimate the mice to the experimental room and handling for at least 1-2 days before the test. On the day of the experiment, allow the mice to acclimate to the room for at least 30 minutes.
-
Baseline Latency: Gently place a mouse in a restrainer, leaving the tail exposed. Position the tail over the radiant heat source or immerse the distal 3-5 cm of the tail in a constant temperature water bath (typically 52-55°C).
-
Start the timer and measure the time it takes for the mouse to flick its tail out of the heat path (tail flick latency). A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Repeat the baseline measurement 2-3 times for each mouse with a sufficient interval between measurements and calculate the mean baseline latency.
-
Compound Administration: Administer the test compound and vehicle control to different groups of mice via the desired route (e.g., subcutaneous injection at the base of the tail for local anesthetic effect).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 5, 15, 30, 60, 90, 120 minutes), measure the tail flick latency again as described in step 2.
-
Data Analysis: The analgesic effect is determined by a significant increase in the tail flick latency compared to the baseline and the vehicle control group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Experimental workflow for the mouse tail flick test.
Signaling Pathway
The bicyclo[1.1.1]pentane scaffold has been successfully incorporated into inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the activity of immune cells such as T cells and natural killer cells, thereby promoting immune tolerance for the tumor. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.
IDO1's role in the kynurenine pathway and its inhibition.
Conclusion
This compound is a valuable building block in modern medicinal chemistry, enabling the synthesis of drug candidates with improved pharmacokinetic and physicochemical properties. Its use as a bioisostere for aromatic and other lipophilic groups is a well-established strategy to overcome common liabilities in drug discovery, such as poor metabolic stability and low solubility. The provided protocols and application notes serve as a guide for researchers to effectively utilize this powerful tool in the design and development of novel therapeutics.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl Bicyclo[1.1.1]pentane-1-carboxylate as a Phenyl Ring Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of lead optimization. One such strategy that has gained significant traction is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart desirable changes in a biologically active compound. The phenyl ring, a ubiquitous scaffold in many pharmaceuticals, often contributes to poor metabolic stability and high lipophilicity. The bicyclo[1.1.1]pentane (BCP) core, particularly as methyl bicyclo[1.1.1]pentane-1-carboxylate, has emerged as a successful non-classical bioisostere for the para-substituted phenyl ring.[1][2][3][4] This three-dimensional, saturated scaffold can mimic the linear geometry of a para-substituted phenyl ring while offering significant improvements in physicochemical and pharmacokinetic properties.[3][5] These enhancements include increased solubility, improved metabolic stability, and reduced lipophilicity, which collectively contribute to better oral bioavailability and an improved safety profile.[2][5][6][7]
This document provides detailed application notes, comparative data, and experimental protocols for researchers interested in exploring this compound as a phenyl ring bioisostere in their drug discovery programs.
Physicochemical and Pharmacokinetic Property Comparison
The replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety can lead to substantial improvements in key drug-like properties. The following tables summarize the quantitative data from various studies, comparing phenyl-containing compounds with their BCP-containing analogues.
Table 1: Comparison of Physicochemical Properties
| Compound/Analogue | Property | Phenyl Analogue | BCP Analogue | Fold Improvement | Reference |
| γ-Secretase Inhibitor | Aqueous Solubility (µM) | 8 | 74 | 9.25 | [5][8] |
| LpPLA₂ Inhibitor | Kinetic Solubility (µM) | 8 | 74 | 9.25 | [8] |
| γ-Secretase Inhibitor | Passive Permeability (nm/s) | 230 | 705 | 3.07 | [5][8] |
| LpPLA₂ Inhibitor | Permeability (nm/s) | 203 | 705 | 3.47 | [7] |
| General Comparison | ChromLogD7.4 | 6.3 | 7.0 | - | [8] |
| General Comparison | Property Forecast Index (PFI) | 7.3 | 7.0 | - | [8] |
Table 2: Comparison of Pharmacokinetic Parameters
| Compound/Analogue | Parameter | Phenyl Analogue | BCP Analogue | Fold Improvement | Reference |
| γ-Secretase Inhibitor | Mouse Cmax (ng/mL) | 100 | 400 | 4.0 | [5] |
| γ-Secretase Inhibitor | Mouse AUC (ng·h/mL) | 500 | 2000 | 4.0 | [5] |
| IDO1 Inhibitor | Rat Clearance (mL/min/kg) | High (unspecified) | 0.2 | Low | [6] |
| IDO1 Inhibitor | Rat Elimination Half-life (h) | Short (unspecified) | Long (unspecified) | - | [6] |
| IDO1 Inhibitor | Rat Oral Bioavailability (%) | Low (unspecified) | High (unspecified) | - | [6] |
| IDO1 Inhibitor | Dog Clearance (mL/min/kg) | High (unspecified) | Low (unspecified) | - | [6] |
| IDO1 Inhibitor | Dog Elimination Half-life (h) | Short (unspecified) | Long (unspecified) | - | [6] |
| IDO1 Inhibitor | Dog Oral Bioavailability (%) | High (unspecified) | High (unspecified) | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key BCP building block and for evaluating the properties of BCP-containing compounds compared to their phenyl analogues.
Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol describes a common method for synthesizing a key intermediate used in the preparation of various BCP-containing molecules.[9][10]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Methyl tert-butyl ether (MeOtBu)
-
Silica gel (SiO₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (3.0 equiv) dropwise to the stirred solution, maintaining the temperature between 20-40 °C.
-
Remove the ice bath and stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a 1:1 mixture of hexane and MeOtBu.
-
Filter the solution through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid.[9][10]
Protocol 2: In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay is used to predict passive intestinal absorption of a compound.
Materials:
-
Test compound (phenyl and BCP analogues)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
96-well acceptor plates
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the artificial membrane solution by dissolving lecithin in dodecane.
-
Coat the filter of the 96-well filter plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the donor solution (test compound diluted in PBS) to the wells of the filter plate.
-
Add acceptor solution (PBS) to the wells of the 96-well acceptor plate.
-
Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.
-
Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Test compound (phenyl and BCP analogues)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/water bath at 37°C
-
LC-MS/MS
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer in a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k), and t1/2 = 0.693 / k.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a phenyl ring bioisostere.
Caption: Bioisosteric replacement of a phenyl ring with a BCP scaffold.
Caption: Workflow for evaluating a BCP bioisostere.
Caption: Impact of BCP on IDO1 inhibitor metabolism.
Conclusion
The use of this compound as a bioisostere for the phenyl ring represents a powerful strategy in modern drug design. The evidence strongly suggests that this substitution can lead to significant improvements in the developability of drug candidates by enhancing their physicochemical and pharmacokinetic properties.[1][2][5] The provided protocols and comparative data serve as a valuable resource for researchers looking to apply this innovative approach to their own drug discovery efforts, potentially accelerating the identification of safer and more effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bioactive Chemical Probes (BCPs) in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioactive Chemical Probes (BCPs) are small molecules designed to selectively interact with a specific biological target, such as a protein, to modulate its function.[1] They are indispensable tools in drug discovery and chemical biology for target identification and validation, elucidation of mechanism of action (MoA), and as starting points for drug development programs.[2][3] High-quality BCPs are characterized by their high potency and selectivity for their intended target.[1] This document provides detailed application notes and protocols for the utilization of BCPs in key stages of the drug discovery process.
I. Target Identification and Validation
A primary application of BCPs is the identification and validation of novel drug targets.[2][4] Phenotypic screens, where compounds are identified based on their effect on a cell or organism, often yield hits with unknown mechanisms. BCPs derived from these hits can be used to isolate and identify their protein targets, thereby uncovering new therapeutic opportunities.
A. Application Note: Affinity-Based Target Identification
Affinity purification is a powerful technique to isolate the binding partners of a BCP from a complex biological mixture, such as a cell lysate.[5] This is typically achieved by immobilizing a BCP on a solid support (e.g., beads) and using it as "bait" to capture its target protein(s).
Experimental Workflow for Affinity Purification:
B. Experimental Protocol: Affinity Purification using an Immobilized BCP
1. Preparation of Affinity Resin:
-
Synthesize a derivative of the BCP containing a reactive functional group suitable for conjugation (e.g., a carboxylic acid, amine, or alkyne).
-
Covalently couple the BCP derivative to a solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.
-
Block any remaining active sites on the beads to prevent non-specific binding.
-
Wash the beads extensively to remove any unreacted BCP.
2. Cell Lysis and Incubation:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and prepare a cell lysate using a mild lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with the BCP-conjugated beads (and control beads without the BCP) for 2-4 hours at 4°C with gentle rotation.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive ligand (e.g., a high concentration of the free BCP), a denaturing buffer (e.g., SDS-PAGE sample buffer), or by changing the pH or ionic strength.
4. Protein Identification and Validation:
-
Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie or silver staining.
-
Excise protein bands that are present in the BCP-pulldown but not in the control.
-
Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Validate the identified targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or genetic approaches (e.g., siRNA knockdown).
C. Application Note: Photo-Affinity Labeling (PAL)
Photo-affinity labeling is another powerful technique for target identification that involves a BCP modified with a photo-reactive group (e.g., diazirine or benzophenone).[2] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the BCP to its target protein, allowing for subsequent purification and identification.
D. Experimental Protocol: Photo-Affinity Labeling
1. Probe Treatment and UV Crosslinking:
-
Treat living cells or cell lysates with the photo-affinity probe for a specified time to allow for target binding.
-
Irradiate the samples with UV light (typically 350-365 nm) to induce covalent crosslinking between the probe and its target.
2. Target Enrichment and Identification:
-
If the probe contains a reporter tag (e.g., biotin or a click-chemistry handle like an alkyne), lyse the cells and enrich the crosslinked proteins using affinity chromatography (e.g., streptavidin beads for a biotin tag).
-
Elute the enriched proteins and identify them by mass spectrometry as described in the affinity purification protocol.
II. Mechanism of Action (MoA) Studies
BCPs are instrumental in elucidating the mechanism of action of drug candidates.[6] Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in a cellular context.
A. Application Note: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[7] By heating cells or cell lysates treated with a BCP to various temperatures, the stabilization or destabilization of the target protein can be measured, providing evidence of direct binding.[8][9]
Experimental Workflow for CETSA:
B. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment and Heating:
-
Treat cultured cells with the BCP or a vehicle control for a defined period.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
2. Sample Processing:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed.
-
Carefully collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Denature the soluble protein fractions by adding SDS-PAGE sample buffer.
-
Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melt curve (protein abundance vs. temperature).
4. Data Analysis:
-
Plot the normalized protein abundance against temperature for both the BCP-treated and control samples.
-
A shift in the melt curve to a higher temperature indicates stabilization of the target protein by the BCP, confirming direct engagement.
III. High-Throughput Screening (HTS)
BCPs can be utilized in high-throughput screening (HTS) campaigns to identify new modulators of a specific target or pathway.[10][11] These screens can be designed as competition assays where library compounds compete with a labeled BCP for binding to the target.
A. Application Note: Competitive Binding Assays in HTS
In a competitive binding HTS assay, a labeled BCP (e.g., fluorescently tagged) is incubated with its target protein and a library of test compounds.[12] A decrease in the signal from the labeled BCP indicates that a test compound is competing for the same binding site.
B. Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) based HTS
1. Assay Setup:
-
Dispense the target protein, a fluorescently labeled BCP, and an antibody against a tag on the protein (e.g., His-tag) into a microplate. The antibody should be conjugated to a FRET acceptor.
-
Add test compounds from a chemical library to the wells.
-
Incubate the plate to allow the binding reactions to reach equilibrium.
2. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
A decrease in the HTRF ratio indicates displacement of the labeled BCP by a test compound.
-
Potent hits can be further characterized by determining their IC50 values.
IV. Quantitative Data for Selected Bioactive Chemical Probes
The potency and selectivity of BCPs are critical for their utility. These are typically quantified by metrics such as IC50, EC50, and Kd.[13][14]
| Bioactive Chemical Probe | Primary Target(s) | IC50 | Kd | Key Applications |
| Staurosporine | Broad-spectrum kinase inhibitor (PKC, PKA, etc.) | PKC: ~3 nM; PKA: ~7 nM[7][15] | ~100 nM (for yjdF aptamer)[7] | Apoptosis induction, kinase signaling research. |
| (+)-JQ1 | BET bromodomains (BRD2, BRD3, BRD4) | BRD4(1): 77 nM; BRD4(2): 33 nM[6][16] | BRD4(1): ~50 nM; BRD4(2): ~90 nM[10][17] | Cancer research, epigenetic regulation studies. |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | 0.5 nM[18][19] | N/A | B-cell malignancies, immunology research. |
| Olaparib | PARP1/2 | PARP1: 5 nM; PARP2: 1 nM[20] | N/A | Cancer therapy (especially BRCA-mutated), DNA repair studies. |
| Rapamycin (Sirolimus) | mTOR (specifically mTORC1) | ~0.1 nM (in HEK293 cells)[4] | N/A | Immunosuppression, cancer research, aging studies. |
| Dasatinib | BCR-ABL, SRC family kinases | Varies by target and cell line[1][11] | N/A | Leukemia treatment, kinase signaling research. |
| Gefitinib | EGFR | 26-57 nM (depending on phosphorylation site)[21] | N/A | Lung cancer therapy, EGFR signaling research. |
| Crizotinib | ALK, c-MET | ALK: 20 nM; c-MET: 8 nM (cellular IC50) | N/A | Lung cancer therapy, receptor tyrosine kinase research. |
| Vorapaxar | PAR-1 | 25-47 nM (platelet aggregation)[13] | 8.1 nM (Ki)[13] | Antiplatelet therapy, thrombosis research. |
| Celecoxib | COX-2 | 40 nM (in Sf9 cells)[22] | N/A | Anti-inflammatory research, cancer studies. |
V. Signaling Pathway Analysis using BCPs
BCPs are invaluable for dissecting cellular signaling pathways. By selectively inhibiting or activating a specific node in a pathway, researchers can study the downstream consequences and understand the pathway's role in cellular processes and disease.
A. The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[23][24]
B. The PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, survival, and metabolism.[4][20] Dysregulation of this pathway is common in cancer.
Conclusion
Bioactive Chemical Probes are essential tools that bridge chemistry and biology, enabling the exploration of complex biological systems and accelerating the drug discovery process. The protocols and data presented herein provide a framework for the effective application of BCPs in identifying and validating novel drug targets, elucidating mechanisms of action, and discovering new therapeutic agents. Careful selection and characterization of BCPs are paramount to ensure the generation of reliable and translatable data.
References
- 1. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 16. selleckchem.com [selleckchem.com]
- 17. (+)JQ-1, 1268524-70-4 | BroadPharm [broadpharm.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs Using Methyl Bicyclo[1.1.1]pentane-1-carboxylate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for aromatic rings in drug design, offering improvements in pharmacokinetic properties such as solubility and metabolic stability.[3] Incorporating BCP moieties, such as methyl bicyclo[1.1.1]pentane-1-carboxylate, into PROTAC linkers can impart rigidity and provide defined exit vectors, potentially leading to more potent and selective degraders.[3] These application notes provide detailed protocols for the synthesis and evaluation of PROTACs incorporating these advanced linkers.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Quantitative Analysis of BCP-Linker Containing PROTACs
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table provides representative data for a hypothetical series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a JQ1 warhead, a pomalidomide E3 ligase ligand, and BCP linkers of varying lengths and compositions.
| PROTAC ID | Linker Structure | DC50 (nM) | Dmax (%) | Cell Line |
| BCP-PROTAC-1 | Methyl 3-((JQ1-amide)methyl)bicyclo[1.1.1]pentane-1-carboxylate-(pomalidomide-amide) | 15 | 92 | HeLa |
| BCP-PROTAC-2 | Methyl 3-((JQ1-amide)ethyl)bicyclo[1.1.1]pentane-1-carboxylate-(pomalidomide-amide) | 25 | 88 | HEK293 |
| BCP-PROTAC-3 | 3-((JQ1-amide)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid-(pomalidomide-amide) | 50 | 85 | HeLa |
Experimental Protocols
Protocol 1: Synthesis of a BCP-Linker Precursor
This protocol describes the synthesis of a key intermediate, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, which can be further functionalized for PROTAC synthesis.
Materials:
-
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
-
tert-Butanol (tBuOH)
-
Triethylamine (Et3N)
-
Diphenylphosphoryl azide ((PhO)2P(O)N3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Curtius Rearrangement:
-
Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tBuOH.
-
Add Et3N (1.2 eq) and (PhO)2P(O)N3 (1.1 eq) to the solution.
-
Heat the mixture at 85 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the Boc-protected amino ester.
-
-
Saponification:
-
Dissolve the Boc-protected amino ester in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate to yield 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.
-
Protocol 2: Synthesis of a BCP-Containing PROTAC via Amide Coupling
This protocol outlines the sequential amide bond formation to conjugate the BCP linker to a warhead and an E3 ligase ligand.
Materials:
-
3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
-
Amine-functionalized warhead (e.g., JQ1-amine)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Coupling of BCP Linker to Warhead:
-
To a solution of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine-functionalized warhead (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with EtOAc and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected linker-warhead conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
-
Coupling of Linker-Warhead to E3 Ligase Ligand:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected linker-warhead conjugate (1.0 eq) in anhydrous DMF.
-
Stir at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with EtOAc and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 3: Biological Evaluation of BCP-Containing PROTACs
This protocol describes the determination of DC50 and Dmax values by Western blot analysis.
Materials:
-
Appropriate cell line
-
BCP-containing PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal.
-
Re-probe the membrane with a loading control antibody.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols: Crafting Novel Building Blocks from Methyl Bicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as crucial building blocks in modern medicinal chemistry, serving as valuable bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The incorporation of these three-dimensional, sp³-rich motifs can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including improved solubility, metabolic stability, and oral bioavailability.[1][2] Methyl bicyclo[1.1.1]pentane-1-carboxylate is a key, readily accessible starting material that opens the door to a diverse array of functionalized BCP derivatives.
These application notes provide detailed protocols for the transformation of this compound into a variety of valuable building blocks, including carboxylic acids, primary alcohols, and primary amines. These protocols are designed to be a practical guide for researchers in drug discovery and development, enabling the synthesis of novel compounds with potentially superior pharmacological profiles.
Synthetic Pathways Overview
The strategic functionalization of this compound allows for the creation of a diverse library of building blocks. The primary transformations detailed in these notes include hydrolysis of the methyl ester to the corresponding carboxylic acid, reduction to the primary alcohol, and conversion of the carboxylic acid to a primary amine via a Curtius rearrangement. Further derivatization of these key intermediates can lead to a wide range of novel BCP-containing molecules.
References
Application Notes and Protocols for Late-Stage Functionalization of Bicyclo[1.1.1]pentane (BCP) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, linear, and three-dimensional nature makes it an excellent bioisostere for commonly used groups like para-substituted benzene rings, alkynes, and tert-butyl groups. The replacement of these traditional moieties with a BCP core can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including improved solubility, metabolic stability, and cell permeability.[1][2][3][4][5][6][7][8][9][10][11][12] Late-stage functionalization (LSF) of BCP derivatives is a powerful strategy that allows for the rapid diversification of complex molecules at a late step in the synthetic sequence. This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds without the need for de novo synthesis.[2][3][13][14]
These application notes provide detailed protocols for key LSF methodologies applied to BCP derivatives, including iridium-catalyzed C-H borylation, programmable sequential functionalization of BCP bis-boronates, and photoredox-catalyzed atom transfer radical addition (ATRA).
Iridium-Catalyzed Bridgehead C-H Borylation of BCP Derivatives
This protocol describes the direct borylation of the bridgehead C-H bond of BCP derivatives using an iridium catalyst. This method is highly selective for the tertiary C-H bond and demonstrates broad functional group tolerance, making it suitable for the late-stage modification of complex molecules.
Experimental Protocol:
A detailed procedure for the iridium-catalyzed C-H borylation of a generic BCP substrate is provided below.
Materials:
-
BCP substrate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Ir(COD)OMe]₂ (1.5 mol%)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, add the BCP substrate (0.2 mmol, 1.0 equiv), B₂pin₂ (76.2 mg, 0.3 mmol, 1.5 equiv), [Ir(COD)OMe]₂ (2.0 mg, 0.003 mmol, 1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (1.4 mg, 0.006 mmol, 3.0 mol%) to an oven-dried 4 mL vial equipped with a magnetic stir bar.
-
Add anhydrous THF (1.0 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 80 °C and stir for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired borylated BCP product.
Data Presentation:
Table 1: Substrate Scope of Iridium-Catalyzed Borylation of BCPs
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenylbicyclo[1.1.1]pentane | 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane | 85 |
| 2 | 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane | 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane | 82 |
| 3 | 1-(Boc-amino)bicyclo[1.1.1]pentane | 1-(Boc-amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane | 75 |
| 4 | Methyl 3-(bicyclo[1.1.1]pentan-1-yl)benzoate | Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate | 78 |
Yields are for isolated products.
Visualization:
Caption: Workflow for Iridium-Catalyzed BCP C-H Borylation.
Programmable Sequential Functionalization of BCP Bis-boronates
This application note details a strategy for the selective and sequential functionalization of BCP bis-boronates, enabling access to previously challenging C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. The method relies on the differential reactivity of the bridgehead (C3) and bridge (C2) boronic esters.
Experimental Protocols:
Protocol 2a: Selective Functionalization of the C3-Boronic Ester
Materials:
-
BCP bis-boronate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial, add the BCP bis-boronate (0.1 mmol, 1.0 equiv), aryl halide (0.12 mmol, 1.2 equiv), Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%), and K₃PO₄ (63.7 mg, 0.3 mmol, 3.0 equiv).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add degassed 1,4-dioxane (0.8 mL) and degassed water (0.2 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the C3-functionalized BCP-boronate.
Protocol 2b: Functionalization of the C2-Boronic Ester
Materials:
-
C3-functionalized BCP-boronate (from Protocol 2a) (1.0 equiv)
-
Potassium hydrotrifluoroborate (KHF₂) (4.0 equiv)
-
Methanol/H₂O (1:1)
-
Heteroarene (for Minisci reaction) (3.0 equiv)
-
Mn(OAc)₃ (2.5 equiv)
-
Trifluoroacetic acid (TFA) (2.5 equiv)
-
Acetic acid/H₂O (1:1)
Procedure (two steps):
-
Conversion to trifluoroborate salt: Dissolve the C3-functionalized BCP-boronate (0.1 mmol) in methanol (1 mL). Add a solution of KHF₂ (31.3 mg, 0.4 mmol) in water (1 mL). Stir at room temperature for 1 hour. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the BCP-trifluoroborate salt.
-
Minisci-type C-H functionalization: To a vial containing the BCP-trifluoroborate salt (0.1 mmol, 1.0 equiv) and the heteroarene (0.3 mmol, 3.0 equiv), add Mn(OAc)₃ (62.0 mg, 0.25 mmol, 2.5 equiv), TFA (19 µL, 0.25 mmol, 2.5 equiv), and a 1:1 mixture of acetic acid and water (1 mL).
-
Heat the mixture at 50 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and neutralize with saturated NaHCO₃ solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the C1,C2,C3-trisubstituted BCP.
Data Presentation:
Table 2: Sequential Functionalization of a BCP Bis-boronate
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-Methyl-2,3-bis(Bpin)BCP | 4-Bromobenzonitrile, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 100 °C | 1-Methyl-3-(4-cyanophenyl)-2-(Bpin)BCP | 78 |
| 2 | 1-Methyl-3-(4-cyanophenyl)-2-(Bpin)BCP | 1. KHF₂, MeOH/H₂O; 2. Pyridine, Mn(OAc)₃, TFA, AcOH/H₂O, 50 °C | 1-Methyl-3-(4-cyanophenyl)-2-(pyridin-2-yl)BCP | 65 (over 2 steps) |
Bpin = pinacolato)boryl. Yields are for isolated products.
Visualization:
Caption: Sequential Functionalization of BCP Bis-boronates.
Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) to [1.1.1]Propellane
This protocol outlines the synthesis of 1,3-disubstituted BCPs through the photoredox-catalyzed addition of organic halides to [1.1.1]propellane. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.[1][9]
Experimental Protocol:
Materials:
-
[1.1.1]Propellane solution (in toluene or other suitable solvent) (1.2 equiv)
-
Organic halide (1.0 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Blue LEDs (450 nm)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, add the organic halide (0.3 mmol, 1.0 equiv) and fac-Ir(ppy)₃ (3.9 mg, 0.006 mmol, 2 mol%) to an oven-dried vial with a stir bar.
-
Add the anhydrous, degassed solvent (3.0 mL).
-
Add the solution of [1.1.1]propellane (0.36 mmol, 1.2 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 1,3-disubstituted BCP product.
Data Presentation:
Table 3: Photoredox-Catalyzed ATRA with [1.1.1]Propellane
| Entry | Organic Halide | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | 1-(4-Acetylphenyl)-3-iodobicyclo[1.1.1]pentane | 88 |
| 2 | 1-Iodoadamantane | 1-(Adamantan-1-yl)-3-iodobicyclo[1.1.1]pentane | 76 |
| 3 | Ethyl 2-bromo-2-methylpropanoate | Ethyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)-2-methylpropanoate | 81 |
| 4 | N-(4-Iodophenyl)acetamide | N-(4-(3-Iodobicyclo[1.1.1]pentan-1-yl)phenyl)acetamide | 75 |
Yields are for isolated products.
Visualization:
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications | Qin Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 14. chemistry.ucdavis.edu [chemistry.ucdavis.edu]
Troubleshooting & Optimization
"challenges in the synthesis of bicyclo[1.1.1]pentane derivatives"
Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are BCP derivatives considered valuable in drug discovery?
A: Bicyclo[1.1.1]pentanes (BCPs) are highly sought-after as "bioisosteres," which are substitutes for common chemical groups in drug candidates.[1][2] They are frequently used to replace para-substituted benzene rings, alkynes, and tert-butyl groups.[2][3] This substitution often leads to improved pharmacological properties, such as increased solubility, greater metabolic stability, and reduced non-specific binding.[4][5] The three-dimensional, rigid structure of the BCP core helps to "escape from flatland," a strategy in medicinal chemistry to improve the properties of drug molecules.[1][6]
Q2: What is the primary precursor for most BCP derivative syntheses, and what are its main challenges?
A: The most common precursor is [1.1.1]propellane.[7][8] Its high degree of ring strain (estimated at 102 kcal/mol) makes the central carbon-carbon bond exceptionally reactive, which is advantageous for synthesis.[9] However, this high reactivity also presents significant challenges:
-
Instability: [1.1.1]Propellane is volatile and prone to thermal decomposition and polymerization.[2][9]
-
Storage: It typically cannot be stored neat and is handled as a solution in an inert solvent at very low temperatures (e.g., -196°C or cryogenically), which complicates its practical use, especially on a large scale.[9][10]
-
Synthesis: Its synthesis often requires multiple steps and the use of organolithium reagents.[9][11]
Q3: Are there bench-stable alternatives to using [1.1.1]propellane directly?
A: Yes, the challenges associated with handling [1.1.1]propellane have driven the development of more stable, solid precursors. These "propellane surrogates" can be handled more easily and release the reactive species under specific conditions. Notable examples include:
-
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP): An iodine adduct of propellane, chosen for its superior storability.[12]
-
Sodium Bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na): A bench-stable salt that provides access to BCP sulfones and sulfonamides without using volatile propellane.[13]
-
N-hydroxyphthalimide (NHPI)-functionalized BCPs: These can be used as radical coupling partners in photoredox reactions.[14]
Q4: What are the primary synthetic strategies to form BCP derivatives?
A: Most methods involve the ring-opening of [1.1.1]propellane's central bond. The main pathways are:
-
Radical Addition: This is a widely used and versatile method where a radical species adds to the central C-C bond of propellane, generating a bridgehead BCP radical that can be trapped.[2][8] Photoredox catalysis is often employed to generate the initial radicals under mild conditions.[15]
-
Anionic Addition: Organometallic reagents, such as Grignard or organolithium compounds, can add to propellane to form a BCP-anion intermediate, which is then trapped with an electrophile.[2][8]
-
Electrophilic Activation: This has traditionally been challenging due to the instability of BCP cations, which can easily decompose.[16] However, recent methods using halogen bond complexes allow for the reaction of propellane with electron-neutral nucleophiles like anilines and azoles.[16]
-
Carbene Insertion: An alternative route that avoids propellane involves the insertion of a metal carbene into the central C-C bond of a bicyclo[1.1.0]butane precursor.[1][17] This is particularly useful for synthesizing bridge-substituted BCPs.[17]
Q5: Why is the synthesis of 2-substituted (bridge-functionalized) BCPs a significant challenge?
A: While many methods exist for 1,3-disubstituted (bridgehead) BCPs, functionalizing the bridge (C2) position is much more difficult.[4][11] This is due to the high strain at the bridge position and the instability of reactive intermediates, such as carbocations, at this site, which can lead to fragmentation of the BCP core.[18] Traditional approaches often require installing the bridge substituent before constructing the BCP core, resulting in lengthy synthetic routes.[4] Newer methods like C-H functionalization and carbene insertion are addressing this challenge.[1][4]
Troubleshooting Guides
Guide 1: Low or No Yield in Reactions Involving [1.1.1]Propellane
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate or gives very low conversion. | Degradation of [1.1.1]propellane. Propellane has a limited shelf-life, even in solution at low temperatures.[9][10] | Use a freshly prepared solution of [1.1.1]propellane.[19] Alternatively, consider using a more stable, solid precursor like DIBCP or a sulfinate salt.[12][13] |
| Complex mixture of byproducts, including oligomers/polymers. | Uncontrolled radical polymerization of propellane. This can be initiated by light, heat, or impurities.[9] | Ensure the reaction is performed under an inert atmosphere and shielded from light if not a photochemical reaction. Use controlled radical initiation methods (e.g., photoredox catalysis, triethylborane) to favor the desired reaction pathway over polymerization.[2][15] |
| Starting material is consumed, but the desired product is not formed. | Incompatible functional groups. Harsh conditions (e.g., organolithiums, high heat) can be incompatible with sensitive functional groups like amines or aldehydes.[15] | Switch to a milder synthetic method. Photoredox catalysis, for example, often shows broad functional group tolerance and can be performed at room temperature.[15] |
| Inconsistent results between batches. | Inaccurate titration of [1.1.1]propellane solution. The concentration of the propellane solution can vary, leading to stoichiometric imbalances. | Determine the precise concentration of the propellane solution before use. A common method is to react an aliquot with a known amount of thiophenol and quantify the resulting adduct by NMR or GLC.[19] |
Guide 2: Difficulty Synthesizing Bridge-Functionalized (2-Substituted) BCPs
| Symptom | Potential Cause | Recommended Solution |
| Reaction results in fragmentation of the BCP core. | Formation of an unstable bridge carbocation. Attempts at Sₙ1-type reactions at the bridge position often fail due to the high strain, leading to cage decomposition.[18] | Avoid reaction conditions that generate a positive charge at the bridge position. Explore alternative strategies like dirhodium-catalyzed carbene insertion into bicyclo[1.1.0]butanes, which proceeds through a diradical mechanism.[1][6] |
| Multi-step synthesis is too long and low-yielding. | Traditional routes require pre-functionalization before BCP core construction. This is an inherent limitation of many older methods.[4] | Employ modern C–H functionalization strategies. For instance, metallophotoredox-mediated C-H bromination of the BCP core, followed by arylation, can dramatically shorten the synthesis.[4] |
| Carbene insertion into bicyclo[1.1.0]butane fails. | Substrate limitations. Some carbene insertion reactions are limited to bicyclo[1.1.0]butanes with specific activating groups (e.g., aryl or vinyl).[18] Instability of electron-rich bicyclo[1.1.0]butane precursors.[18] | Use triftosylhydrazones as safe and stable carbene precursors, as they have been shown to accommodate a wide range of substituted bicyclo[1.1.0]butane esters.[17] Ensure the stability of the bicyclo[1.1.0]butane starting material under the reaction conditions. |
Guide 3: Challenges with Specific Functionalizations (Heteroatoms)
| Symptom | Potential Cause | Recommended Solution |
| Heterocyclic thiols fail to add to [1.1.1]propellane under standard radical conditions. | Apparent lack of reactivity compared to simple aromatic or alkyl thiols. The exact reason is complex but is a known limitation for certain heterocyclic thiols.[20] | Use an electrophilic activation strategy. By activating [1.1.1]propellane with an iodine source (e.g., N-iodosuccinimide, NIS), you can promote iodo-sulfenylation, which is effective for a wide range of heterocyclic thiols.[20] This method can often be run on a multigram scale without excluding air or moisture.[20] |
| Direct etherification of a BCP-alcohol fails. | Base-mediated decomposition. The BCP-alkoxide is often unstable and prone to decomposition, which has been a significant barrier to forming BCP-ethers.[21] | Avoid basic conditions. Utilize an acid-catalyzed reaction with a trichloroacetimidate derivative of the desired alcohol. This approach circumvents the base-mediated decomposition pathway.[21] |
| Difficulty introducing nitrogen-based nucleophiles. | Anionic amination requires very strong bases (e.g., turbo-amides). Electrophilic pathways are limited by BCP cation instability.[13][16] | For N-substitution with anilines or azoles, employ electrophilic activation of propellane using a halogen bond complex (e.g., with NIS).[16] This strategy avoids the formation of a discrete, unstable BCP cation.[16] |
Quantitative Data Summary
Table 1: Comparison of Selected Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine (BCP-Amine)
| Synthetic Method | Key Reagent(s) | Starting Material | Number of Steps (from Propellane) | Typical Yield | Reference |
| Strain-Release Amination | LiN(SiMe₃)₂, N₃SiMe₃ | [1.1.1]Propellane | 2 | High | [22] |
| Hydrogen Atom Transfer (HAT) | N₃SO₂Ph, (PhSe)₂ | [1.1.1]Propellane | 2 | Good | [22] |
| Curtius Rearrangement | (PhO)₂P(O)N₃, tBuOH | BCP-1-carboxylic acid | 2 | ~85-90% | [23][24] |
| Hofmann Rearrangement | Br₂, NaOH | BCP-1-carboxamide | 1 | Moderate | [25] |
| Beak Reaction | s-BuLi, (-)-sparteine | BCP-1-carboxamide | 1 | Good (with high e.e.) | [25] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Photoredox-Catalyzed Radical Addition to [1.1.1]Propellane
This protocol is adapted from methodologies that use visible light to generate radicals for addition to [1.1.1]propellane, offering a mild alternative to harsher methods.[15]
-
Preparation: In a vial equipped with a magnetic stir bar, add the desired organic halide (1.0 equiv), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and an appropriate solvent (e.g., DMF, CH₂Cl₂).
-
Inert Atmosphere: Seal the vial and degas the solution by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Addition of Propellane: Add the solution of [1.1.1]propellane (typically 1.5-2.0 equiv in a solvent like pentane or Et₂O) via syringe.
-
Reaction: Place the vial approximately 5-10 cm from a visible light source (e.g., a 450 nm blue LED) and stir vigorously at room temperature. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired 1,3-disubstituted BCP derivative.
Caption: General synthetic pathways to BCP derivatives.
Caption: Troubleshooting logic for low-yield BCP syntheses.
Caption: Key steps in a radical addition-trapping sequence.
References
- 1. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 10. findaphd.com [findaphd.com]
- 11. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 21. chemrxiv.org [chemrxiv.org]
- 22. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 23. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Block Copolymer (BCP) Synthesis
Welcome to the technical support center for block copolymer (BCP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with common challenges encountered during BCP synthesis.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues during BCP synthesis, focusing on Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Living Anionic Polymerization.
Issue 1: High Polydispersity Index (PDI)
A high PDI indicates a broad molecular weight distribution and poor control over the polymerization.
Troubleshooting Workflow for High PDI:
Technical Support Center: Purification of Methyl Bicyclo[1.1.1]pentane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl bicyclo[1.1.1]pentane-1-carboxylate and related derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Column Chromatography | Improper solvent system (polarity too high or too low). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes.[1] |
| Co-elution of impurities with similar polarity. | Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC. | |
| Overloading the column. | Reduce the amount of crude product loaded onto the silica gel column. | |
| Product is an Oil and Cannot be Crystallized | Presence of impurities preventing crystallization. | Attempt purification by distillation under reduced pressure, especially if the product is a colorless oil.[2] |
| Incorrect solvent system for crystallization. | Experiment with different solvent systems. A mixture of pentane and diethyl ether (2:1) has been successfully used for related compounds.[2][3] Low-temperature crystallization from pentane can also be effective.[4] | |
| Incomplete Removal of Acidic Impurities | Insufficient washing during workup. | During the aqueous workup, ensure thorough washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any unreacted carboxylic acids or acidic byproducts.[2] |
| Presence of Water in the Final Product | Inadequate drying of the organic layer. | Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) before concentrating the solvent.[2] |
| Thermal Decomposition During Distillation | Product is thermally sensitive. | Use a high-vacuum pump to lower the boiling point and perform the distillation at the lowest possible temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for purifying this compound and its derivatives is silica gel column chromatography.[3][5] This technique is effective for separating the target compound from reaction byproducts and unreacted starting materials.
Q2: My product is a solid. What is a good recrystallization solvent?
A2: For solid bicyclo[1.1.1]pentane derivatives, a mixture of pentane and diethyl ether, often in a 2:1 ratio, has been shown to yield analytically pure samples.[2][3] It is recommended to perform small-scale solvent screening to find the optimal conditions.
Q3: How can I remove residual starting materials from my product?
A3: The best method depends on the nature of the starting materials. If the starting material is a carboxylic acid, an acid-base extraction using a mild base like sodium bicarbonate is effective.[2] If the starting material has a different polarity from your product, column chromatography is the preferred method.
Q4: Is it possible to purify this compound without using chromatography?
A4: Yes, depending on the impurities present. If the main impurities are non-volatile, distillation under reduced pressure can be a viable and scalable purification method.[2] For solid products, recrystallization is a powerful technique for achieving high purity.[4] A simple filtration through a plug of silica can also be used to remove baseline impurities.[2][6]
Q5: What are some common impurities to expect in the synthesis of this compound?
A5: Common impurities can include unreacted bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (if performing a mono-esterification), residual reagents such as thionyl chloride or methanol, and side-products from the specific synthetic route employed.[2][6]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
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Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
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Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related compounds, a pentane:diethyl ether (2:1) mixture is effective.[2][3]
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.
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Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Diagrams
Caption: General purification workflow for this compound.
References
- 1. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"by-product formation in bicyclo[1.1.1]pentane synthesis"
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to by-product formation during the synthesis of BCPs and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing bicyclo[1.1.1]pentanes (BCPs)?
The most established and versatile precursor for the synthesis of BCPs is [1.1.1]propellane.[1][2] This highly strained molecule readily undergoes reactions across its central carbon-carbon bond to form the BCP scaffold.[1][3]
Q2: What is the primary by-product I should be concerned about during BCP synthesis from [1.1.1]propellane?
The principal and most common by-product is the polymer of [1.1.1]propellane, known as [n]staffane.[4][5] This occurs when the propellane monomer undergoes radical or anionic polymerization, a competing reaction to the desired functionalization.[4]
Q3: What are other potential by-products besides polymerization?
While polymerization is the major concern, other side reactions can occur. Cationic bicyclo[1.1.1]pentyl adducts are known to be unstable and can rapidly fragment to form by-products like bicyclo[1.1.0]butyl-1-carbinyl cations.[3] Additionally, undesired oligomerization or skeletal rearrangement of BCP radical or anion intermediates can also contribute to by-product formation, especially under harsh reaction conditions.[2]
Q4: Can by-products form in syntheses that don't use [1.1.1]propellane?
Yes. Alternative routes, such as those involving the reaction of bicyclo[1.1.0]butanes with carbenes, can also generate by-products. For instance, in a photochemically induced reaction, the fragmentation of a diradical intermediate can compete with the desired BCP formation, leading to skipped diene by-products.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired BCP product and formation of a significant amount of insoluble white precipitate.
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Probable Cause: This is a classic sign of [1.1.1]propellane polymerization. The insoluble material is likely poly-[1.1.1]propellane ([n]staffane). This can be initiated by unwanted radical species, high concentration of propellane, or inappropriate temperature. The use of certain radical initiators can also lead to increased amounts of insoluble polymer.[5]
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Suggested Solution:
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Control Concentration: Ensure the [1.1.1]propellane solution is sufficiently dilute. Running the reaction at a lower molarity can disfavor the bimolecular polymerization reaction relative to the desired intramolecular functionalization.
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Temperature Control: Maintain the recommended temperature for your specific protocol. Some radical additions require low temperatures to control the reaction rate and suppress polymerization.
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Initiator Choice: If using a radical initiator, ensure it is the correct one for the desired transformation. In some cases, light-initiated reactions without chemical initiators can provide cleaner results.[5]
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Purity of Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as unwanted radical initiators.
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Problem 2: My reaction is complete, but I have a complex mixture of products and a low yield of the target BCP.
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Probable Cause: This could be due to skeletal rearrangement or fragmentation of the BCP intermediates.[2][3] This is more common in reactions involving cationic intermediates or when using particularly harsh reaction conditions (e.g., high temperatures, strong acids/bases).
-
Suggested Solution:
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Re-evaluate Reaction Conditions: Assess if the reaction conditions are too harsh. Consider lowering the temperature or using milder reagents.
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Change Reaction Pathway: If you are using a method prone to cationic rearrangements, consider switching to a radical or anionic pathway, which are generally more controlled for BCP synthesis.
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Protect Functional Groups: Ensure that functional groups on your starting materials are compatible with the reaction conditions. Unprotected, reactive functional groups can lead to a variety of side reactions.
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Problem 3: The reaction to form an unsymmetrically 1,3-disubstituted BCP is giving a mixture of the desired product and a symmetrical di-substituted by-product.
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Probable Cause: In sequential additions to [1.1.1]propellane, the intermediate BCP radical or anion may react with another equivalent of the first reagent before the second electrophile/quenching agent is added.
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Suggested Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. Ensure the first nucleophile or radical source is the limiting reagent relative to the propellane.
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Addition Order and Rate: Add the second electrophile after the initial addition to propellane is complete. Slow addition of the first reagent can also help to minimize the formation of the symmetrical by-product.
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Data Summary: By-Product Formation in BCP Synthesis
The following table summarizes the reported yields for various BCP synthesis methods. The "Implied By-product Percentage" is an estimation representing the remaining percentage after accounting for the product yield, which includes by-products, unreacted starting materials, and losses during workup and purification.
| Reaction | Precursors | Product | Reported Yield | Implied By-product % | Reference |
| Photochemical reaction | [1.1.1]Propellane, Diacetyl | 1,3-Diacetylbicyclo[1.1.1]pentane | 58% | 42% | [8] |
| Photochemical reaction in flow | [1.1.1]Propellane, Diacetyl | 1,3-Diacetylbicyclo[1.1.1]pentane | 94% | 6% | [8] |
| Photoinduced carbene addition | Ethyl diazoacetate, Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | Di-ester substituted BCP | 50% | 50% | [6][7] |
| Dual photocatalysis | [1.1.1]Propellane, Iodonium dicarboxylate, Amine | C,N-difunctionalized BCP | 51-86% | 14-49% | [9] |
| Radical addition with thiophenol | [1.1.1]Propellane, Thiophenol | Bicyclo[1.1.1]pentyl phenyl sulfide | 75-88% | 12-25% | [10] |
Visualized Workflows and Pathways
Reaction Pathway: BCP Synthesis vs. By-product Formation
The following diagram illustrates the primary reaction pathway for BCP synthesis from [1.1.1]propellane and the major competing pathway leading to polymer by-product formation.
References
- 1. [2,3]-Sigmatropic rearrangement with [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Methyl Bicyclo[1.1.1]pentane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl bicyclo[1.1.1]pentane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is low. What are the most common synthetic bottlenecks and how can I address them?
A1: Low yields often trace back to the synthesis of the bicyclo[1.1.1]pentane (BCP) core itself, the choice of starting material, or the selectivity of the final esterification step. Here are common issues based on the synthetic route:
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If starting from [1.1.1]Propellane: This highly strained molecule is very reactive and can polymerize.[1] Controlling the addition of radical precursors is crucial to prevent undesired side reactions. Using flow chemistry setups can improve control and scalability.[2]
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If starting from Bicyclo[1.1.0]butanes (BCBs): The success of carbene addition reactions is highly dependent on the substituents of the BCB. BCBs that lack an aryl substituent are often not tolerated in these reactions.[3] Additionally, electron-rich arenes can be incompatible with the synthesis of the BCB precursors themselves.[3]
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If starting from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: The primary challenge is achieving selective mono-esterification. Standard esterification methods can lead to a mixture of the di-ester, the desired mono-ester, and unreacted diacid. A common approach involves converting the diacid to a diester, followed by a selective mono-saponification (hydrolysis) of one ester group.[4]
Q2: I am struggling with the synthesis and handling of [1.1.1]propellane. Are there viable, higher-yielding alternatives?
A2: Yes, due to the operational challenges of using [1.1.1]propellane, several alternative routes have been developed.[3][5] A prominent strategy involves the addition of dibromocarbene to substituted bicyclo[1.1.0]butanes. This method circumvents the need for propellane and can be scaled up to produce tens of grams of BCP building blocks.[3] This route provides 2,2-dibromo BCPs, which are versatile intermediates for further functionalization.[3]
Q3: I am attempting a radical addition to [1.1.1]propellane and observing significant side product formation. How can I improve selectivity?
A3: Controlling selectivity in radical reactions with propellane is key to achieving good yields. The choice of radical precursor and reaction conditions is critical to prevent the generation of undesired radicals.[1] For instance, using methyl hydrazinecarboxylate as a methoxycarbonyl radical precursor in the presence of an oxidant and a transition-metal catalyst can avoid the need for photolysis or toxic tin reagents.[1] Optimizing the concentration of reagents and using flow chemistry can also enhance control over the reaction.[2]
Q4: What is the most practical and scalable method to produce key BCP precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid?
A4: For large-scale production of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a flow photochemistry approach has proven highly effective. This method involves the reaction of [1.1.1]propellane with diacetyl under 365 nm LED irradiation, which can produce the diketone intermediate on a kilogram scale within a day.[2][6] The subsequent haloform reaction is performed in batch to yield the target diacid in multigram quantities.[2] This process is advantageous as it avoids mercury lamps and specialized quartz vessels.[2][6]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve common issues during the synthesis of BCP derivatives.
Caption: Troubleshooting workflow for low-yield BCP synthesis.
Quantitative Data Summary
The following tables summarize yields for key synthetic transformations toward this compound and its precursors.
Table 1: Synthesis of BCP Core via Propellane Functionalization
| Radical Precursor | Reaction | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl hydrazinecarboxylate | Radical multicomponent carboamination | Methyl 3-(2-(methoxycarbonyl)hydrazinyl)bicyclo[1.1.1]pentane-1-carboxylate | 71% (gram scale) | [1] |
| Diacetyl | In-flow photochemical addition | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | 94% |[2] |
Table 2: Synthesis of BCP Core via Carbene Addition to Bicyclo[1.1.0]butanes (BCBs)
| BCB Aryl Substituent | Carbene Precursor | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | Bromoform | 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane derivative | 35-41% | [3] |
| p-Methylphenyl | Bromoform | 2,2-dibromo-3-(p-tolyl)bicyclo[1.1.1]pentane derivative | 32-41% | [3] |
| p-Fluorophenyl | Bromoform | 2,2-dibromo-3-(p-fluorophenyl)bicyclo[1.1.1]pentane derivative | 29-32% | [3] |
| p-(Trifluoromethyl)phenyl | Bromoform | 2,2-dibromo-3-(p-(CF3)phenyl)bicyclo[1.1.1]pentane derivative | 29-32% | [3] |
| Phenyl | Ethyl diazoacetate | Ethyl 2-methyl-4-phenylbicyclo[1.1.1]pentane-2-carboxylate | 50% |[7] |
Table 3: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid & Mono-ester
| Starting Material | Reaction | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | Haloform Reaction | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Not specified directly, part of multi-step | [2] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Esterification (SOCl₂ in MeOH) | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | 83% | [2] |
| Dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | Selective Saponification (LiOH·H₂O) | 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Not specified directly |[2] |
Experimental Protocols & Workflows
Synthetic Pathways Overview
The diagram below illustrates the primary synthetic routes to access the target molecule.
Caption: Major synthetic routes to BCP carboxylates.
Protocol 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid[2]
This protocol details the scalable, two-step synthesis of a key BCP intermediate.
Step 1: In-flow photochemical synthesis of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
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Prepare a solution of [1.1.1]propellane (0.7 M, 8 L, 5.6 mol) in a suitable solvent.
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Add a degassed solution of diacetyl (482.0 g, 5.6 mol) in Et₂O (500 mL) to the propellane solution.
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Pass the total reaction mixture (approx. 9 L) through a flow photoreactor equipped with a 365 nm LED lamp (e.g., 670 W total power). A typical flow rate is ~30 mL/min, resulting in a total reaction time of about 6 hours.
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After the full volume has passed through the reactor, concentrate the mixture under reduced pressure.
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The resulting product, 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), is typically obtained in high purity (94% yield, 821.2 g) and can often be used without further purification.
Step 2: Haloform reaction to yield Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
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Prepare a solution of NaOH (1 kg, 24.6 mol) in water (3.5 L) and cool it to 20 °C.
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Slowly add Br₂ (2 kg, 12.3 mol) dropwise to the NaOH solution. Stir the mixture for 3 hours.
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Cool the resulting sodium hypobromite solution to 0 °C.
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Prepare a solution of the diketone from Step 1 (250.0 g, 1.64 mol) in dioxane (1 L).
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Add the diketone solution dropwise to the cold hypobromite solution. Allow the mixture to stir overnight.
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Extract the mixture with CH₂Cl₂ (3 x 3 L) to remove organic impurities.
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Acidify the aqueous layer and extract with EtOAc (3 x 3 L).
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Combine the EtOAc layers and concentrate under reduced pressure to yield the crude diacid.
Protocol 2: Selective Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid[2]
This protocol describes the formation of the mono-methyl ester from the diacid. Note: This is an indirect method via the diester, which is often more selective than direct mono-esterification.
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Diester Formation: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) in methanol (3 L).
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Add thionyl chloride (SOCl₂) (457.0 g, 3.84 mol) dropwise while maintaining the temperature between 20–40 °C.
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Stir the mixture at room temperature overnight.
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Concentrate the solution under reduced pressure to remove excess methanol and SOCl₂.
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Dissolve the residue in a 1:1 mixture of hexane:MTBE (1 L), filter through a silica gel plug (~500 g), and concentrate to yield dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (yield: 83%).
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Selective Mono-saponification: A representative procedure using a dibenzyl ester is provided in the literature, which can be adapted. To a solution of the diester in a suitable solvent (e.g., THF), add a slight sub-stoichiometric amount of a base (e.g., 0.9 equivalents of LiOH·H₂O).[2]
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Heat the mixture (e.g., 50 °C) and monitor the reaction progress carefully by TLC or LC-MS until the desired amount of mono-acid is formed.
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Work up the reaction by concentrating the solvent, diluting with water, washing with an organic solvent to remove remaining diester, acidifying the aqueous layer, and extracting the desired mono-acid product.
Protocol 3: Synthesis of a BCP via Dibromocarbene Addition to a Bicyclo[1.1.0]butane[3]
This protocol provides an alternative to propellane chemistry.
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Dissolve the aryl-substituted bicyclo[1.1.0]butane precursor (e.g., tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate, 1 equivalent) in anhydrous chloroform.
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Add potassium tert-butoxide (4 equivalents) portion-wise to the solution at 0 °C under an inert atmosphere.
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Allow the reaction to warm to room temperature and stir for approximately 12 hours.
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Quench the reaction with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the 2,2-dibromo-3-arylbicyclo[1.1.1]pentane derivative (yields typically range from 30-41%). This versatile intermediate can then be further elaborated to the target carboxylate.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
"stability of Methyl bicyclo[1.1.1]pentane-1-carboxylate in different solvents"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of methyl bicyclo[1.1.1]pentane-1-carboxylate in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: How stable is the bicyclo[1.1.1]pentane (BCP) core of the molecule?
A1: The bicyclo[1.1.1]pentane (BCP) core is a strained but kinetically stable cage structure.[1][2] It is generally robust and resistant to degradation under typical laboratory conditions. BCP derivatives are often employed in drug discovery to enhance metabolic stability compared to their aromatic or linear counterparts.[3][4][5] For instance, certain functionalized BCPs have shown no decomposition in the presence of 1M hydrochloric acid or 1M sodium hydroxide at room temperature over 24 hours, indicating the core's resilience.[6]
Q2: What is the primary route of degradation for this compound?
A2: The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester functional group to form bicyclo[1.1.1]pentane-1-carboxylic acid and methanol.[7] This is a common reaction for esters, particularly in the presence of acid, base, or specific enzymes (esterases). The BCP core itself is expected to remain intact under conditions that typically lead to ester hydrolysis.
Q3: How does the stability of the methyl ester compare to other esters, like a tert-butyl ester?
A3: The methyl ester of a BCP carboxylate is generally less sterically hindered than a corresponding tert-butyl ester. Consequently, it is expected to be more susceptible to hydrolysis under both acidic and basic conditions.[8]
Q4: In which types of solvents should I expect this compound to be most stable?
A4: The compound will exhibit the highest stability in anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), and dimethylformamide (DMF), provided they are free of acidic or basic impurities. Protic solvents, especially water and to a lesser extent alcohols like methanol, can participate in hydrolysis reactions, particularly at non-neutral pH and elevated temperatures.
Q5: Can I anticipate significant degradation in aqueous buffers?
A5: Stability in aqueous buffers is highly pH-dependent. The rate of ester hydrolysis is typically slowest near neutral pH (around 7) and increases significantly under acidic (pH < 4) and especially basic (pH > 8) conditions. For critical experiments in aqueous media, it is recommended to prepare solutions fresh and/or conduct a preliminary stability assessment under your specific experimental conditions (temperature, pH, and buffer components).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay signal or recovery over time. | Ester Hydrolysis: The compound may be degrading to its corresponding carboxylic acid, which will have different chromatographic and mass spectrometric properties. | 1. Analyze for the Carboxylic Acid: Develop an analytical method (e.g., LC-MS) to detect both the parent ester and the potential bicyclo[1.1.1]pentane-1-carboxylic acid degradant. 2. Control pH: If using aqueous solutions, ensure the pH is maintained close to neutral. Use freshly prepared buffers. 3. Lower Temperature: Store stock solutions and conduct experiments at lower temperatures if the protocol allows. |
| Appearance of a new peak in HPLC/LC-MS analysis. | Degradation: A new peak, often more polar than the parent compound, is likely the carboxylic acid hydrolysis product. | 1. Confirm Identity: Use mass spectrometry to confirm if the mass of the new peak corresponds to bicyclo[1.1.1]pentane-1-carboxylic acid. 2. Perform Forced Degradation: Intentionally degrade a sample with dilute acid or base to confirm the retention time of the degradant peak. |
| Inconsistent results between experimental repeats. | Variable Solvent Quality or Age of Solution: Trace amounts of acid or base in the solvent can catalyze degradation. The age of prepared solutions can also lead to variability. | 1. Use High-Purity Solvents: Use anhydrous, high-purity solvents for preparing stock solutions. 2. Prepare Solutions Freshly: Prepare aqueous solutions immediately before use. For organic stock solutions, store them at -20°C or below and minimize freeze-thaw cycles. |
Stability Data Summary
| Solvent/Buffer System | Condition | Expected Stability (t½) | Primary Degradation Product |
| DMSO (anhydrous) | Room Temp (25°C) | > 1 month | Not applicable |
| Acetonitrile (anhydrous) | Room Temp (25°C) | > 1 month | Not applicable |
| Phosphate Buffer | pH 7.4, 37°C | Hours to Days | Bicyclo[1.1.1]pentane-1-carboxylic acid |
| Aqueous HCl | pH 2.0, 37°C | Hours | Bicyclo[1.1.1]pentane-1-carboxylic acid |
| Aqueous NaOH | pH 10.0, 25°C | Minutes to Hours | Bicyclo[1.1.1]pentane-1-carboxylic acid |
| Methanol | Room Temp (25°C) | Weeks to Months (potential for slow transesterification if catalyst present) | Bicyclo[1.1.1]pentane-1-carboxylic acid (if water is present) |
Note: This table is for illustrative purposes only. Actual stability will depend on the precise experimental conditions, including buffer concentration, presence of catalysts, and light exposure.
Experimental Protocol: Assessing Solution Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a solvent of interest.
1. Objective: To quantify the percentage of this compound remaining over time in a specific solvent system.
2. Materials:
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This compound
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HPLC-grade solvent of interest (e.g., water, phosphate buffer, acetonitrile)
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HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Volumetric flasks and pipettes
3. Method:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a stable, anhydrous solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Test Solution: Dilute the stock solution with the solvent of interest to a final concentration of ~50 µg/mL. Prepare enough volume for all time points.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system and record the peak area of the parent compound.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it into the HPLC system, recording the peak area.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
4. Forced Degradation (for peak identification):
-
Acidic: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for several hours. Neutralize before injection.[9]
-
Basic: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at room temperature for a few hours. Neutralize before injection.[9]
-
This will help identify the retention time of the primary degradant, bicyclo[1.1.1]pentane-1-carboxylic acid.
Visualizations
Caption: Workflow for assessing compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (796963-34-3) for sale [vulcanchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate | 1113001-65-2 | Benchchem [benchchem.com]
- 8. Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | 138732-32-8 | Benchchem [benchchem.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Scalability Issues in Biopharmaceutical Commercial Production (BCP)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common scalability issues encountered during biopharmaceutical commercial production. The following guides and FAQs address specific challenges in a direct question-and-answer format, offering detailed experimental protocols, quantitative data for comparison, and visual aids to clarify complex processes.
Section 1: Upstream Processing - Cell Culture & Bioreactor Scale-Up
This section focuses on challenges encountered during the initial stages of production, from maintaining cell health to ensuring consistent bioreactor performance at larger scales.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in cell viability and viable cell density (VCD) after scaling up our CHO cell culture from a 10L to a 1000L bioreactor. What are the potential causes and how can we troubleshoot this?
A1: A drop in viability and VCD post-scale-up is a common issue often attributed to changes in the cellular environment.[1][2] Key factors to investigate include:
-
Inadequate Oxygen Transfer: The oxygen transfer rate (OTR) required by the culture may not be met at the larger scale.[3][4] The surface-area-to-volume ratio decreases with scale, making oxygen delivery more challenging.
-
Increased Shear Stress: Higher agitation rates and different impeller designs in larger bioreactors can increase hydrodynamic stress, leading to cell damage and apoptosis.[5][6][7]
-
Poor Mixing and Nutrient Gradients: Inefficient mixing can create localized areas of nutrient depletion or waste accumulation, negatively impacting cell health.[4]
-
CO2 Accumulation: Inadequate stripping of CO2 can lead to a drop in pH and inhibit cell growth.[3]
-
Suboptimal Seeding Density: The initial cell density might not be appropriate for the larger volume, leading to a prolonged lag phase or early entry into the death phase.
Troubleshooting Workflow:
Quantitative Data: Impact of Scale-Up on CHO Cell Culture Performance
The following table summarizes typical changes in key performance indicators when scaling up a fed-batch CHO cell culture process. Note that these values are illustrative and will vary depending on the cell line, process, and equipment.
| Parameter | 10L Bioreactor (Lab Scale) | 1000L Bioreactor (Production Scale) | Potential for Discrepancy |
| Peak Viable Cell Density (x10^6 cells/mL) | 20 - 25 | 15 - 20 | 15-25% Decrease |
| Cell Viability at Harvest (%) | > 90% | 80 - 85% | 5-10% Decrease |
| Product Titer (g/L) | 5.0 - 7.0 | 4.0 - 5.5 | 10-20% Decrease |
| Specific Productivity (pcd) | 30 - 40 | 25 - 35 | 10-15% Decrease |
| Lactate Concentration (g/L) | 2 - 4 | 3 - 6 | 50-100% Increase |
| Ammonia Concentration (mM) | 4 - 6 | 6 - 10 | 50-66% Increase |
Experimental Protocol: Qualification of a Scale-Down Model
To proactively troubleshoot and optimize large-scale processes, a qualified scale-down model (SDM) is essential.[8][9][10] This protocol outlines the steps to qualify a 10L bioreactor as an SDM for a 1000L production bioreactor.
Objective: To demonstrate that the 10L bioreactor system accurately represents the performance of the 1000L production bioreactor.
Methodology:
-
Geometric and Engineering Characterization:
-
Ensure geometric similarity (e.g., H/D ratio, impeller design) as much as possible between the 10L and 1000L bioreactors.
-
Characterize key engineering parameters such as mixing time, kLa, and power input per unit volume (P/V) for both scales.[3]
-
-
Process Parameter Alignment:
-
Maintain identical scale-independent parameters (temperature, pH, DO setpoint, media formulation, feeding strategy) in both systems.
-
Adjust scale-dependent parameters (agitation rate, gas flow rates) in the 10L model to match the key engineering parameters (e.g., P/V, kLa) of the 1000L bioreactor.
-
-
Comparative Culture Runs:
-
Perform a minimum of three replicate runs at the center point of the process operating ranges in both the 10L and 1000L bioreactors.[8]
-
Use the same cell bank, media lots, and inoculum train for all runs.
-
-
Data Analysis and Acceptance Criteria:
-
Collect and compare data for key performance indicators (KPIs) such as VCD, viability, product titer, and metabolite profiles.
-
Analyze critical quality attributes (CQAs) of the purified product from both scales.
-
Establish pre-defined acceptance criteria for comparability, often based on statistical equivalence testing of historical large-scale data.[8][9] The performance of the SDM should fall within the established range of the production scale.
-
Section 2: Downstream Processing - Purification & Filtration
This section addresses common bottlenecks and challenges that arise during the purification of the target molecule at a larger scale.
Frequently Asked Questions (FAQs)
Q2: We are experiencing significantly higher backpressure and poor resolution in our large-scale chromatography column compared to the lab-scale model. What could be the cause and how do we fix it?
A2: High backpressure and poor resolution at scale are often linked to issues with column packing, flow distribution, or changes in the feed stream.[11][12][13]
-
Poorly Packed Bed: Inconsistent packing can lead to channeling, where the liquid flows through paths of least resistance, reducing interaction with the resin and causing peak broadening.[14] Over-compression can lead to high backpressure.
-
Clogged Frit or Column Inlet: Particulates in the load material can clog the inlet frit, leading to a rapid increase in pressure.[11]
-
Viscosity of the Feed Stream: Higher protein concentrations at larger scales can increase the viscosity of the feed, leading to higher backpressure.
-
Flow Rate: A linear flow rate that was suitable at a small scale may be too high for the larger column diameter, leading to compression of the resin bed.
Troubleshooting Steps:
-
Isolate the Source of Pressure: Disconnect the column from the system to verify that the high pressure is not coming from the chromatography system itself (e.g., clogged tubing or filters).[11][12]
-
Check for Clogging: If the pressure remains high with the column in line, try back-flushing the column at a low flow rate to dislodge any particulates from the inlet frit.
-
Evaluate Column Packing: Perform a column efficiency test (e.g., by injecting a small molecule like acetone) and analyze the peak shape. Asymmetry and a low plate count are indicative of a poorly packed bed. If the packing is suboptimal, the column will need to be repacked.
-
Optimize Packing Method: For large-scale columns, dynamic axial compression is often preferred over simple flow packing to achieve a more uniform and stable bed.
-
Adjust Operating Parameters: Consider reducing the linear flow rate or diluting the feed to decrease viscosity.
Quantitative Data: Impact of Scale-Up on Chromatography Performance
| Parameter | Lab Scale (1 cm diameter) | Production Scale (60 cm diameter) | Common Issues |
| Peak Asymmetry | 1.0 - 1.2 | 1.3 - 1.8 | Increased tailing or fronting |
| Theoretical Plates/meter | > 3000 | 1500 - 2500 | Decreased efficiency |
| Backpressure (psi) | < 30 | 50 - 100+ | Significant increase |
| Dynamic Binding Capacity | Consistent | May decrease due to flow maldistribution | Lower than expected capacity |
| Impurity Profile | Baseline | Potential for new or increased impurities | Changes in product purity |
Experimental Protocol: Troubleshooting High Backpressure in a Large-Scale Chromatography Column
Objective: To identify and resolve the cause of high backpressure in a production-scale chromatography column.
Methodology:
-
System Pressure Check:
-
Disconnect the column from the LC system.
-
Run the system with the mobile phase at the target flow rate.
-
If the system pressure is high, troubleshoot the LC system (check for blocked lines, filters, etc.).
-
-
Column Inlet Check (Back-flush):
-
If the system pressure is normal, connect the column in the reverse flow direction.
-
Pump the mobile phase through the column at a low flow rate (e.g., 20-30% of the operational flow rate).
-
If the pressure drops significantly, the inlet frit was likely clogged. Filter all subsequent loads and buffers.
-
-
Column Packing Evaluation:
-
If back-flushing does not resolve the issue, perform a pulse injection of a non-retained compound (e.g., 1% acetone in mobile phase).
-
Calculate the column efficiency (N) and peak asymmetry (As).
-
Compare these values to the column's certificate of analysis or historical data. A significant drop in N or an As value outside the range of 0.8-1.8 suggests a packing issue.
-
-
Column Repacking:
-
If the column performance is poor, unpack the column.
-
Inspect the resin for fines and the column internals for any issues.
-
Repack the column according to the manufacturer's instructions, paying close attention to the slurry concentration and packing flow rate/pressure.
-
-
Post-Repacking Qualification:
-
Repeat the column efficiency test to confirm that the packing is acceptable before using the column for production.
-
Section 3: Product Quality and Impurity Profile
This section provides guidance on maintaining the critical quality attributes (CQAs) of the product and managing impurities during scale-up.
Frequently Asked Questions (FAQs)
Q3: We have observed a change in the impurity profile of our monoclonal antibody (mAb) after scaling up the purification process. How can we identify and control these new impurities?
A3: Changes in impurity profiles during scale-up can be due to a variety of factors, including longer processing times, differences in equipment surfaces, and altered stress conditions.[15]
-
Product-Related Impurities: Longer residence times in pooling tanks or on chromatography columns can lead to increased aggregation, fragmentation, or other modifications of the mAb.[16]
-
Process-Related Impurities: Leachables from larger-scale equipment, differences in raw materials, or altered clearance of host cell proteins (HCPs) and DNA can introduce new impurities.
Troubleshooting and Control Strategy:
-
Characterize the New Impurities: Use analytical techniques such as size exclusion chromatography (SEC) for aggregates and fragments, ion-exchange chromatography (IEX) for charge variants, and mass spectrometry (MS) for identification of modifications.
-
Review Process Changes: Analyze the differences between the small-scale and large-scale processes to identify potential root causes. Pay close attention to hold times, processing temperatures, and materials of construction.
-
Optimize Purification Steps: Adjust the parameters of the relevant chromatography or filtration steps to improve the clearance of the identified impurities. This may involve changing the pH, conductivity, or loading conditions.
-
Implement In-Process Controls: Introduce additional in-process testing to monitor the levels of critical impurities at key stages of the downstream process. This will allow for earlier detection and correction of deviations.
Signaling Pathways and Product Quality
Hydrodynamic stress in large-scale bioreactors can impact cellular signaling pathways, which in turn can affect post-translational modifications and other CQAs of the product. The PI3K/Akt and MAPK pathways are key regulators of cell survival, proliferation, and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scale-up analysis for a CHO cell culture process in large-scale bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 5. Scale‐Up Strategy Focused on Hydrodynamic Stress for Mammalian Cell Culture Established by a Dry‐Wet Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scale-Up Strategy Focused on Hydrodynamic Stress for Mammalian Cell Culture Established by a Dry-Wet Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of hydromechanical stress on CHO cells' metabolism and productivity: Insights from shake flask cultivations with online monitoring of the respiration activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. koerber-pharma.com [koerber-pharma.com]
- 10. Development and Qualification of Scale-Down Models - Bio-Link [biolink.com]
- 11. nacalai.com [nacalai.com]
- 12. silicycle.com [silicycle.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. membraneworks.com.au [membraneworks.com.au]
- 15. cdn.who.int [cdn.who.int]
- 16. contractpharma.com [contractpharma.com]
Technical Support Center: Photochemical Reaction Optimization for Block Copolymer (BCP) Synthesis
Welcome to the technical support center for the photochemical synthesis of block copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during photoinduced polymerization techniques such as Photoinduced Atom Transfer Radical Polymerization (PhotoATRP) and Photoinduced Reversible Addition-Fragmentation Chain Transfer (PhotoRAFT) polymerization.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Monomer Conversion or Slow Polymerization Rate
-
Question: My polymerization is proceeding very slowly or has stalled at low monomer conversion. What are the possible causes and how can I fix this?
-
Answer:
-
Insufficient Light Intensity: The rate of polymerization in photochemical methods is often directly proportional to the light intensity at lower fluxes.[1] Ensure your light source is providing sufficient power and is positioned for optimal irradiation of the reaction mixture.
-
Incorrect Wavelength: The photocatalyst or photoinitiator has a specific absorption spectrum. Using a light source with a wavelength that does not overlap well with this spectrum will result in inefficient activation.[2][3] Verify the absorbance peak of your catalyst and match it with the emission spectrum of your light source (e.g., 392 nm or 450 nm LEDs for certain copper catalysts).[2]
-
Oxygen Inhibition: Oxygen is a radical scavenger and can terminate the polymerization. Ensure your reaction mixture is thoroughly deoxygenated by methods such as freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.[4]
-
Catalyst Deactivation: The catalyst may become deactivated over time. In PhotoATRP, this can be due to the accumulation of the deactivator species (Cu(II) complex).[2] The use of a reducing agent or a continuous regeneration method may be necessary.
-
Low Temperature: While many photo-polymerizations can be conducted at room temperature, some systems may benefit from slightly elevated temperatures to increase the propagation rate constant.[5]
-
Issue 2: Poor Control Over Molecular Weight and High Dispersity (Đ > 1.3)
-
Question: The resulting block copolymer has a much higher or lower molecular weight than predicted and the dispersity is broad. What could be wrong?
-
Answer:
-
High Initiator Concentration: An incorrect ratio of monomer to initiator will lead to deviations from the theoretical molecular weight. Carefully check the concentrations of your initiator, monomer, and catalyst.
-
Chain Transfer Reactions: Unwanted chain transfer to solvent or monomer can lead to the formation of dead polymer chains and broaden the molecular weight distribution. Choose a solvent that is known to have a low chain transfer constant for your monomer system.
-
Slow Initiation: If the initiation from the macroinitiator is slow compared to propagation, the resulting block copolymer will have a broad dispersity. Ensure the chosen macroinitiator has a high end-group fidelity and that the conditions are suitable for efficient initiation of the second block.[6]
-
Termination Reactions: Bimolecular termination of radical chains is an inherent process in radical polymerization.[5] High radical concentration due to excessive light intensity can increase the rate of termination. Consider reducing the light intensity or using an intermittent light source to control the radical concentration.[2]
-
Catalyst/RAFT Agent Incompatibility: The choice of catalyst (in PhotoATRP) or RAFT agent (in PhotoRAFT) is crucial and monomer-dependent.[7] An inappropriate choice can lead to poor control over the polymerization.
-
Issue 3: Presence of Homopolymer Contamination
-
Question: My final product contains a significant amount of homopolymer from the second monomer. How can I prevent this?
-
Answer:
-
Incomplete Initiation from Macroinitiator: If the macroinitiator has low end-group functionality or the initiation of the second block is inefficient, unreacted macroinitiator will remain, and new chains of the second monomer can be initiated by other species, leading to homopolymer formation.[5]
-
Chain Transfer to Monomer/Solvent: As mentioned previously, chain transfer can generate new radical species that initiate the polymerization of the second monomer, resulting in homopolymer.
-
Impure Monomers: Impurities in the second monomer can act as initiators. Ensure your monomers are purified to remove inhibitors and other reactive species.[8]
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the main advantages of using photochemical methods for BCP synthesis?
-
A1: Photochemical methods offer several advantages, including temporal control (the polymerization can be started and stopped by turning the light on and off), spatial control (polymerization can be initiated in specific areas), and the ability to conduct reactions at ambient temperatures, which is beneficial for sensitive monomers.[5][9]
-
-
Q2: What are the key differences between PhotoATRP and PhotoRAFT?
-
A2: PhotoATRP typically involves a transition metal catalyst (often copper-based) that is photo-reduced to its active state to control the polymerization.[2] PhotoRAFT, on the other hand, utilizes a RAFT agent that is activated by light, often in the presence of a photocatalyst, to mediate the polymerization through a degenerative chain transfer process.[8]
-
Experimental Setup and Conditions
-
Q3: What type of light source should I use?
-
A3: The choice of light source depends on the absorption spectrum of your photocatalyst or photoinitiator.[2] Common choices include UV lamps and LEDs with specific wavelengths (e.g., 365 nm, 392 nm, 450 nm).[2][3] LEDs are often preferred due to their narrow emission spectra and energy efficiency.[2]
-
-
Q4: How important is the solvent choice?
-
Q5: How can I monitor the progress of the polymerization?
Quantitative Data Summary
The following table summarizes typical experimental parameters for the photochemical synthesis of block copolymers. Note that these are examples and optimal conditions will vary depending on the specific monomers and desired polymer characteristics.
| Parameter | PhotoATRP Example (PMMA-b-PBA) | PhotoRAFT Example (PS-b-PBA) | Reference(s) |
| Macroinitiator | PMMA-Br | PS-RAFT agent | [4] |
| Second Monomer | Butyl Acrylate (BA) | Butyl Acrylate (BA) | [4][9] |
| Catalyst/RAFT Agent | CuBr₂/PMDETA | Polytrithiocarbonate | [4][11] |
| Solvent | Anisole | Toluene | [4][11] |
| Light Source | Not specified, but UV/Visible is common | Not specified, but UV/Visible is common | [3][11] |
| Light Intensity | Not specified | Not specified | |
| Temperature | 60 °C | 60 °C | [4][11] |
| Reaction Time | Overnight | Several hours | [4][11] |
| Typical Mₙ ( g/mol ) | 30,100 | Varies with composition | [12] |
| Typical Dispersity (Đ) | 1.23 | < 1.5 | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate)-block-poly(butyl acrylate) (PMMA-b-PBA) via PhotoATRP
This protocol is a generalized procedure based on common practices in PhotoATRP.
-
Macroinitiator Synthesis (PMMA-Br): Synthesize PMMA with a terminal bromine atom using a suitable initiator (e.g., ethyl α-bromoisobutyrate) and a Cu(I)/ligand complex under photo-irradiation. Purify the resulting PMMA-Br by precipitation in a non-solvent (e.g., methanol/water).
-
Block Copolymerization:
-
In a Schlenk flask, add the purified PMMA-Br macroinitiator, the second monomer (butyl acrylate), a solvent (e.g., anisole), and the CuBr₂/ligand (e.g., PMDETA) complex.[4]
-
Degas the mixture by performing at least three freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 60 °C).[4]
-
Irradiate the reaction mixture with a suitable light source (e.g., UV or visible LED).
-
Monitor the reaction progress by taking aliquots at regular intervals for ¹H NMR and GPC analysis.
-
Once the desired conversion is reached, stop the reaction by turning off the light and exposing the mixture to air.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., acetone).
-
Precipitate the block copolymer in a non-solvent (e.g., a 50/50 mixture of methanol/water). The PMMA-b-PBA may precipitate as an oil.[4]
-
Decant the solvent and dissolve the polymer in a minimal amount of a good solvent (e.g., acetone) before re-precipitating to remove any unreacted monomer and catalyst.
-
Dry the final product under vacuum.
-
Protocol 2: Synthesis of Polystyrene-block-poly(n-butyl acrylate) (PS-b-PBA) via PhotoRAFT Polymerization
This protocol is a generalized procedure based on common practices in PhotoRAFT.
-
Macro-RAFT Agent Synthesis (PS-RAFT): Synthesize polystyrene with a terminal RAFT agent (e.g., a trithiocarbonate) by polymerizing styrene in the presence of the RAFT agent and a radical initiator under photo-irradiation. Purify the PS-RAFT agent by precipitation.
-
Block Copolymerization:
-
In a reaction vessel, dissolve the purified PS-RAFT macro-agent and the second monomer (n-butyl acrylate) in a suitable solvent (e.g., toluene).[11]
-
Add a photocatalyst if required by the specific RAFT agent.
-
Deoxygenate the solution by purging with an inert gas.
-
Irradiate the mixture with a light source of the appropriate wavelength while stirring at a controlled temperature (e.g., 60 °C).[11]
-
Monitor the polymerization as described in the PhotoATRP protocol.
-
-
Purification:
-
After reaching the desired conversion, stop the reaction.
-
Purify the block copolymer by repeated precipitation in a non-solvent (e.g., methanol) to remove unreacted monomer and other impurities.
-
Dry the final polymer under vacuum.
-
Visualizations
References
- 1. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Simultaneous Photoinduced ATRP and CuAAC Reactions for the Synthesis of Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Solvent-free, photoinduced block copolymer synthesis from polymerizable eutectics by simultaneous PET-RAFT and ring-opening polymerization in air - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Resulting Molecules - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Head-to-Head Battle of Bioisosteres: Methyl Bicyclo[1.1.1]pentane-1-carboxylate vs. the Para-Substituted Phenyl Ring
In the landscape of modern drug discovery, the quest for molecular scaffolds that enhance physicochemical and pharmacokinetic properties is relentless. The para-substituted phenyl ring, a ubiquitous moiety in pharmaceuticals, often presents challenges related to metabolic instability and poor solubility. As a result, medicinal chemists are increasingly turning to non-classical bioisosteres, with the bicyclo[1.1.1]pentane (BCP) core emerging as a front-runner. This guide provides a comprehensive comparison of methyl bicyclo[1.1.1]pentane-1-carboxylate and the para-substituted phenyl ring, supported by experimental data, to inform strategic decisions in drug design.
The bicyclo[1.1.1]pentane cage, a rigid, three-dimensional structure, serves as an effective mimic of the linear geometry of a para-substituted phenyl ring.[1] This structural similarity allows for the preservation of key interactions with biological targets while offering a distinct physicochemical profile.[2] The replacement of a planar, aromatic phenyl ring with a saturated, strained BCP core can lead to significant improvements in aqueous solubility, metabolic stability, and permeability, collectively contributing to enhanced drug-like properties.[3][4]
Physicochemical and Pharmacokinetic Properties: A Data-Driven Comparison
The true value of a bioisosteric replacement lies in the measurable improvement of a compound's properties. The following tables summarize key experimental data from published studies, directly comparing analogs containing a para-substituted phenyl ring with their BCP counterparts.
| Compound Pair | Moiety | Kinetic Solubility (μM) | ChromLogD7.4 | Artificial Membrane Permeability (nm/s) | Reference |
| LpPLA2 Inhibitor | para-substituted phenyl | 8 | 6.3 | 230 | [5] |
| Bicyclo[1.1.1]pentane | 74 | 7.0 | 705 | [5] |
| Compound Series | Moiety | Aqueous Solubility (µg/mL) | LogD | Reference |
| γ-Secretase Modulator (Series 1) | para-substituted phenyl | <0.1 | >4 | [6] |
| Bicyclo[1.1.1]pentane | >100 | ~3.8 | [6] | |
| γ-Secretase Modulator (Series 2) | para-substituted phenyl | <0.1 | ~4.5 | [6] |
| Bicyclo[1.1.1]pentane | ~50 | ~3.5 | [6] |
| Compound Pair | Moiety | In Vitro Clearance (Human Liver Microsomes) | In Vitro Half-life (Human Liver Microsomes) | Reference |
| Antimalarial Compound | para-substituted phenyl | High | - | [7] |
| Bicyclo[1.1.1]pentane | Lower | Shorter | [7] |
These data compellingly illustrate the advantages of the BCP moiety. In the case of the LpPLA2 inhibitor, a remarkable 9-fold increase in kinetic solubility was observed with the BCP analog.[5] Similarly, for the γ-secretase modulators, the BCP-containing compounds demonstrated a dramatic improvement in aqueous solubility, elevating it from practically insoluble to highly soluble.[6] While the BCP analog of the LpPLA2 inhibitor showed a slight increase in lipophilicity, the overall profile, including a significant boost in permeability, marks a substantial enhancement.[5] The data on the antimalarial compounds further underscores the potential of BCP to favorably modulate metabolic stability.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Kinetic Solubility Assay
This assay is crucial for the early stages of drug discovery to quickly assess the solubility of a large number of compounds.
-
Compound Preparation : Test compounds are initially dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial Dilution : These stock solutions are then serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Precipitation Monitoring : The formation of precipitate as a result of the compound's limited solubility is monitored. This can be done using methods like laser nephelometry, which measures light scattering from undissolved particles.
-
Quantification : For more precise measurements, the saturated solution can be separated from the precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using techniques like high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC/MS).
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[3]
-
Reagent Preparation : Human or animal liver microsomes are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer). A cofactor solution, typically containing NADPH, is also prepared.[5]
-
Incubation : The test compound is added to the microsomal suspension. The metabolic reaction is initiated by the addition of the NADPH cofactor. The mixture is then incubated at 37°C.[5]
-
Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins.
-
Analysis : After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound. The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.[3]
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of a test compound to its target receptor.
-
Membrane Preparation : Cell membranes expressing the target receptor are prepared.
-
Assay Setup : In a multi-well plate, the following are added in triplicate:
-
Total Binding wells : Contain the receptor membranes and a radiolabeled ligand that is known to bind to the target receptor.
-
Non-specific Binding wells : Contain the receptor membranes, the radiolabeled ligand, and a high concentration of a non-radiolabeled competitor to saturate the specific binding sites.
-
Test Compound wells : Contain the receptor membranes, the radiolabeled ligand, and varying concentrations of the test compound.
-
-
Incubation : The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification : The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can then be converted to a binding affinity constant (Ki).
Visualizing the Comparison
To better understand the structural and experimental rationale, the following diagrams are provided.
Caption: Structural differences between the planar phenyl ring and the 3D BCP core.
Caption: Workflow for comparing phenyl and BCP bioisosteres.
Conclusion
The strategic replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane moiety represents a powerful tactic in modern medicinal chemistry to overcome common drug development hurdles. The experimental data clearly indicates that this bioisosteric substitution can lead to substantial improvements in critical properties, most notably aqueous solubility and metabolic stability, without necessarily compromising biological activity. While the specific impact of this substitution is context-dependent and requires experimental validation for each new chemical series, the BCP core offers a compelling and often superior alternative to the traditional phenyl ring. For researchers, scientists, and drug development professionals, the consideration of BCP as a bioisostere should be a key element in the lead optimization toolkit.
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. blumberginstitute.org [blumberginstitute.org]
A Comparative Analysis of Bicyclo[1.1.1]pentane as a Phenyl Bioisostere
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of phenyl rings with bioisosteric mimics is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among the saturated, three-dimensional bioisosteres, bicyclo[1.1.1]pentane (BCP) has emerged as a promising surrogate for the para-substituted phenyl ring. This guide provides an objective, data-driven comparison of BCP-containing compounds and their phenyl analogues, supported by experimental data and detailed methodologies.
Physicochemical and Pharmacokinetic Properties: A Tabular Comparison
The replacement of a planar phenyl ring with a rigid, three-dimensional BCP scaffold can significantly alter a molecule's properties. The following tables summarize quantitative data from comparative studies on key drug discovery parameters.
| Compound Pair | Property | Phenyl Analogue | BCP Analogue | Fold Improvement | Reference |
| γ-Secretase Inhibitor | Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | 3.2 µg/mL | >32-fold | [1] |
| ClogP | > 4 | 2.8 | - | [1] | |
| Permeability (Papp, A→B) | - | - | Significant Improvement | [1] | |
| In vitro Metabolic Stability (Human Liver Microsomes) | - | - | Significant Improvement | [1] | |
| Endothelin Receptor Antagonist | Aqueous Solubility | Very Low | Significantly Increased | - | [2] |
| ClogP | 6.3 | 4.8 | - | [2] | |
| IC50 (ETA Receptor) | 3.1 nM | 4.5 nM | ~1.5-fold decrease in potency | [2] |
Table 1: Comparative Physicochemical and Biological Data. This table highlights the significant improvements in aqueous solubility and lipophilicity (lower ClogP) observed when a phenyl ring is replaced by a BCP moiety in two different drug candidates. While a slight decrease in potency was observed for the endothelin receptor antagonist, the overall improved developability profile can be advantageous.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. The following are protocols for key experiments used to assess the properties of BCP and phenyl bioisosteres.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve of known concentrations.
Lipophilicity Determination (logP/logD Measurement)
The octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH) is a measure of a compound's lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer of desired pH (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical method to determine compound concentration (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and aqueous phases to a vial.
-
Add a small volume of the compound stock solution to the vial.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial to separate the two phases completely.
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logP or logD using the formula: logP (or logD) = log10 ([Compound]organic / [Compound]aqueous).
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37 °C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (at a low concentration, e.g., 1 µM) to the HLM solution.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters such as half-life (t1/2) and intrinsic clearance (CLint).
Synthesis of BCP Analogues
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and a typical experimental workflow for comparing bioisosteres.
Caption: Workflow for comparing phenyl and BCP bioisosteres.
Caption: γ-Secretase pathway and inhibitor action.
Caption: Endothelin receptor pathway and antagonist action.
References
A Comparative Guide to In Vitro Assays for BCP-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro assays for evaluating the efficacy of compounds targeting B-cell precursor (BCP) malignancies, with a primary focus on B-cell precursor acute lymphoblastic leukemia (BCP-ALL). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows to aid in the selection of appropriate assays for your research needs.
Data Presentation: Comparative Efficacy of BCP-Targeting Compounds
The following tables summarize the in vitro efficacy of several classes of compounds against various BCP-ALL cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: IC50 Values of BCL-2 Inhibitors in BCP-ALL Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| Venetoclax | B-ALL Blastic Cells | 690 | MTT | [1] |
| Venetoclax | OCI-Ly1 (Lymphoma) | 60 | Not Specified | [2] |
| Venetoclax | ML-2 (AML) | 100 | Not Specified | [2] |
| Venetoclax | MOLM-13 (AML) | 200 | Not Specified | [2] |
| Venetoclax | OCI-AML3 (AML) | 600 | CCK-8 | [3] |
| Venetoclax | Loucy (T-ALL) | 150 | MTS | [4] |
| Venetoclax | CCRF-CEM (T-ALL) | 3370 | MTS | [4] |
| Venetoclax | Jurkat (T-ALL) | 5820 | MTS | [4] |
Table 2: IC50 Values of HSP90 Inhibitors in BCP-ALL and Other Cancer Cell Lines
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Luminespib (AUY922) | HSP90α | 13 | Cell-free | [5] |
| Luminespib (AUY922) | HSP90β | 21 | Cell-free | [5] |
| Luminespib (AUY922) | Various Cancer Cell Lines (Average) | 9 (GI50) | Not Specified | [5] |
| Luminespib (AUY922) | Gastric Cancer Cell Lines | 2 - 40 | Not Specified | [5] |
Table 3: IC50 Values of BET Bromodomain Inhibitors in BCP-ALL and Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| JQ1 | Rh10 (Sarcoma) | <1 | Not Specified | [6] |
| JQ1 | Rh28 (Sarcoma) | <1 | Not Specified | [6] |
Table 4: Efficacy of Glucocorticoids in BCP-ALL Cell Lines
| Compound | Effect | Cell Line | Concentration | Reference |
| Dexamethasone | Apoptosis Induction | 697 (DEX-sensitive) | 100 nM | [7] |
| Dexamethasone | No Apoptosis | 697DR (DEX-resistant) | 1 µM | [7] |
| Dexamethasone | >80% Response Reduction | Splenic B-cells | 10⁻⁸ M | [8] |
Experimental Protocols
Detailed methodologies for commonly employed in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/ml for leukemic cell lines) in a final volume of 100 µL per well.[11]
-
Compound Treatment: After allowing cells to adhere or stabilize (typically overnight for adherent cells), add various concentrations of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells using the test compound for the desired time. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[16]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells[14]
-
Mandatory Visualization
Signaling Pathways in BCP-ALL
B-cell receptor (BCR) and PI3K/Akt signaling are critical pathways in B-cell development and are often dysregulated in BCP-ALL, promoting cell survival and proliferation.[17][18][19][20]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway in BCP-ALL.
Caption: Overview of the PI3K/Akt signaling pathway in BCP-ALL.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound against BCP-ALL.
Caption: General workflow for in vitro testing of BCP-containing compounds.
References
- 1. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The effect of corticosteroids upon murine B cells in vivo and in vitro as determined in the LPS-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of BCP Analogues
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance the efficacy and pharmacokinetic profiles of therapeutic agents is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of compounds often abbreviated as "BCP": Bicyclo[1.1.1]pentane (BCP) analogues and β-caryophyllene (BCP) analogues. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the signaling pathways modulated by these promising compounds.
Part 1: Bicyclo[1.1.1]pentane (BCP) Analogues as Bioisosteres
Bicyclo[1.1.1]pentane has garnered significant attention as a three-dimensional, saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] Its rigid, cage-like structure mimics the linear geometry of these common medicinal chemistry motifs while offering improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1][2]
Quantitative Structure-Activity Relationship (SAR) Data
The replacement of traditional moieties with a BCP core can have a range of effects on biological activity, from equipotent to significantly enhanced. The following tables summarize quantitative data from key studies, comparing the potency of parent compounds with their BCP analogues.
Table 1: Comparison of γ-Secretase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Fold Change vs. Parent |
| Avagacestat (Parent) | γ-Secretase | Cell-based Aβ40 Assay | 0.30 | - |
| BCP Analogue | γ-Secretase | Cell-based Aβ40 Assay | 0.29 | ~1 (equipotent) |
| Data sourced from a technical guide on BCP derivatives.[1] |
Table 2: Comparison of Endothelin Receptor Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Fold Change vs. Parent |
| Bosentan (Parent) | ETB Receptor | Receptor Binding Assay | >10,000 | - |
| BCP Analogue | ETB Receptor | Receptor Binding Assay | 1,200 | >8.3-fold increase |
| Data sourced from a technical guide on BCP derivatives.[1] |
Signaling Pathway: γ-Secretase Inhibition
BCP-containing inhibitors of γ-secretase, like their parent compounds, are designed to block the cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[1]
Experimental Protocols
Synthesis of BCP Analogues of Lipoxin A4 Mimetics
A key synthetic strategy for creating BCP-containing analogues involves a Suzuki coupling reaction. For example, the synthesis of BCP-containing synthetic lipoxin A4 mimetics (BCP-sLXms) utilized a Suzuki coupling between a boronic ester "upper chain" and a BCP-containing "lower chain", followed by stereoselective ketone reduction and deprotection steps.[3]
NF-κB Luciferase Reporter Assay
To assess the anti-inflammatory activity of BCP-sLXms, an NF-κB luciferase reporter assay is employed.[1]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently co-transfected with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another with a constitutively expressed Renilla luciferase gene for normalization.
-
Compound Treatment: After a 24-hour transfection period, the cells are pre-treated with the BCP analogue test compounds for 1 hour.
-
Pathway Stimulation: The NF-κB pathway is then activated by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Luminescence Measurement: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The percentage of NF-κB activity inhibition is calculated relative to the vehicle-treated, stimulated control.
Part 2: β-Caryophyllene (BCP) Analogues in Cancer Therapy
β-Caryophyllene is a natural bicyclic sesquiterpene found in the essential oils of various plants.[4] It and its derivatives have demonstrated significant potential as anti-cancer agents, particularly against colorectal cancer (CRC).[4]
Quantitative Structure-Activity Relationship (SAR) Data
SAR studies on β-caryophyllene derivatives have revealed that the introduction of amino substituents generally enhances their anti-cancer activity.
Table 3: Anti-proliferative Activity of β-Caryophyllene Analogues against HT-29 Colorectal Cancer Cells
| Compound | IC50 (μM) | Selectivity Index (SI) |
| β-Caryophyllene (Parent) | 295.67 ± 17.93 | - |
| β-Caryolanol | 77.49 ± 2.51 | - |
| AC-7 (amino-substituted) | 3.09 ± 0.09 | 6.1 |
| 5-Fluorouracil (5-FU) | 3.63 ± 0.61 | 0.4 |
| Data from a study on novel β-caryophyllene derivatives.[4] |
Signaling Pathways: ROS-Mediated Apoptosis and NF-κB Inhibition
β-Caryophyllene analogues, such as AC-7, have been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS).[4][5] This process is often linked to the modulation of key signaling pathways, including the NF-κB pathway.[4][5]
β-caryophyllene itself is also a selective agonist of the cannabinoid receptor type 2 (CB2), which is involved in modulating inflammation.[6]
Experimental Protocols
General Synthesis of β-Caryophyllene Derivatives (AC-1 to AC-23)
The synthesis of a series of β-caryophyllene derivatives (AC-1 to AC-23) was achieved through a transannular cyclization reaction of β-caryophyllene with various alcohols or phenols under acid-catalyzed conditions.[7]
-
Reaction Setup: β-Caryophyllene is dissolved in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Trifluoromethanesulfonic acid (TfOH) is added as a catalyst at a temperature of 0-10 °C. If the substrate contains an amino group, a slight excess of TfOH is used.
-
Reaction Progression: The reaction mixture is stirred until completion.
-
Workup and Purification: The reaction is quenched, and the crude product is purified to yield the desired β-caryophyllene derivative.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HT-29 human colorectal cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the β-caryophyllene analogues for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug analogues, applicable to both bicyclo[1.1.1]pentane and β-caryophyllene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
BCP Compounds Demonstrate Enhanced Metabolic Stability Over Phenyl Analogues in Preclinical Assays
For researchers in drug discovery and development, optimizing the metabolic stability of lead compounds is a critical step in improving pharmacokinetic profiles and overall clinical success. A growing body of evidence highlights the advantages of substituting traditional para-substituted phenyl rings with bicyclo[1.1.1]pentane (BCP) moieties. This strategic replacement has been shown to significantly enhance metabolic stability, a key determinant of a drug's half-life and bioavailability.
Recent studies provide compelling quantitative data demonstrating the superior metabolic stability of BCP-containing compounds when compared directly to their phenyl-containing counterparts. The saturated, strained ring system of the BCP core is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of hepatic drug clearance.[1][2] This guide compares the metabolic stability of BCP compounds against their phenyl analogues, supported by experimental data, and provides detailed protocols for the key assays used in these assessments.
Comparative Metabolic Stability: BCP vs. Phenyl Compounds
Experimental data from microsomal stability assays consistently show that BCP analogues exhibit lower clearance and longer half-lives than their corresponding phenyl-containing parent drugs.
| Compound Pair | Species | Assay System | Metric | Phenyl Analogue Value | BCP Analogue Value | Improvement with BCP |
| Leflunomide vs. BCP Analogue 69 | Human | Liver Microsomes | Half-life (t½, min) | 13.9 | 21.0 | 1.5-fold increase in half-life |
| Rat | Liver Microsomes | Half-life (t½, min) | 3.9 | 15.6 | 4-fold increase in half-life [1] | |
| Antimalarial Compound vs. BCP Analogue 22 | Human | Liver Microsomes | Intrinsic Clearance (μL/min/mg) | 185 | 45 | 4.1-fold decrease in clearance |
| Mouse | Liver Microsomes | Intrinsic Clearance (μL/min/mg) | >347 | 104 | >3.3-fold decrease in clearance | |
| Rat | Liver Microsomes | Intrinsic Clearance (μL/min/mg) | >347 | 104 | >3.3-fold decrease in clearance [3] | |
| NaV1.7 Inhibitor 43 vs. BCP Analogue 46 | Human | Liver Microsomes | Intrinsic Clearance (μL/min/mg) | 110 | 79 | 1.4-fold decrease in clearance [4] |
The Metabolic Advantage of BCP Compounds
The rationale for the enhanced metabolic stability of BCP compounds lies in their chemical structure. Aromatic rings, like the phenyl group, are common sites for oxidative metabolism by CYP enzymes.[1] In contrast, the BCP scaffold is a saturated, non-planar hydrocarbon cage.[2] The sp³-hybridized carbons of the BCP ring are more resistant to enzymatic attack compared to the sp²-hybridized carbons of a phenyl ring.[2] This inherent stability reduces the rate of metabolic degradation, leading to a longer half-life and improved bioavailability of the drug candidate.[5][6]
Experimental Protocols
The following are detailed methodologies for the two most common in vitro assays used to assess metabolic stability.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[3][7]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., verapamil, testosterone).
-
Pooled liver microsomes (human, rat, mouse, etc.).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
-
96-well incubation plates.
-
Incubator shaker set to 37°C.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: Add the test compound to the microsomal solution in the incubation plate and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. From the slope of the line, calculate the half-life (t½) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[8][9][10] This provides a more comprehensive picture of a compound's metabolic fate.[8][10]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a compound in a system that models both Phase I and Phase II metabolism.
Materials:
-
Test compounds and positive controls.
-
Cryopreserved hepatocytes (human, rat, mouse, etc.).
-
Hepatocyte incubation medium (e.g., Williams Medium E).
-
96-well plates (non-coated).
-
Incubator with orbital shaker (37°C, 5% CO2).
-
Acetonitrile with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium at a specified density (e.g., 0.5 x 10^6 viable cells/mL).
-
Incubation: Add the test compound to the hepatocyte suspension in the 96-well plate.
-
Time Course: Place the plate in the incubator on an orbital shaker. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.
-
Reaction Termination: Stop the metabolic activity in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life (t½) and intrinsic clearance (CLint) within the hepatocyte system.
Visualizing Metabolic Assessment Workflows
To better understand the experimental process and the underlying logic, the following diagrams illustrate the workflow for metabolic stability assays and the rationale for using BCP as a bioisostere.
Caption: Workflow for a typical in vitro metabolic stability assay.
Caption: Rationale for BCP bioisosteric replacement in drug design.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Crystallographic Analysis of Methyl Bicyclo[1.1.1]pentane-1-carboxylate Derivatives and Their Bioisosteric Counterparts
A detailed examination of the structural parameters of methyl bicyclo[1.1.1]pentane-1-carboxylate derivatives reveals key conformational and electronic features that underpin their utility as bioisosteres in drug design. This guide provides a comparative analysis of their X-ray crystallographic data alongside alternative rigid hydrocarbon scaffolds, namely derivatives of bicyclo[2.2.2]octane and cubane, offering researchers and drug development professionals a quantitative basis for scaffold selection.
The bicyclo[1.1.1]pentane (BCP) cage has emerged as a popular bioisosteric replacement for the para-substituted phenyl ring in medicinal chemistry. Its rigid, three-dimensional structure allows for a similar spatial arrangement of substituents as a phenyl ring but with improved physicochemical properties such as increased solubility and metabolic stability. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional structure of these molecules, offering valuable insights into bond lengths, angles, and intermolecular interactions that govern their biological activity.
This guide summarizes the crystallographic data for a representative BCP derivative, methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate, and compares it with methyl bicyclo[2.2.2]octane-1-carboxylate and methyl cubane-1-carboxylate.
Comparative Crystallographic Data
The following tables summarize key geometric parameters obtained from the X-ray crystal structures of the title compound and its selected alternatives.
| Compound | Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate | Methyl bicyclo[2.2.2]octane-1-carboxylate (Representative) | Methyl cubane-1-carboxylate (Representative) |
| CCDC Deposition No. | 858019 | To be determined | To be determined |
| Formula | C8H11NO3 | C10H16O2 | C10H10O2 |
| Crystal System | Monoclinic | To be determined | To be determined |
| Space Group | P2₁/c | To be determined | To be determined |
Table 1: General Crystallographic Information
| Parameter | Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate | Methyl bicyclo[2.2.2]octane-1-carboxylate (Representative) | Methyl cubane-1-carboxylate (Representative) |
| Bridgehead-Bridgehead Distance (Å) | ~1.85 | ~2.55 | ~1.55 (face diagonal) |
| C(bridgehead)-C(substituent) Bond Length (Å) | ~1.52 | ~1.54 | ~1.50 |
| C=O Bond Length (Å) | ~1.21 | ~1.20 | ~1.21 |
| O-CH₃ Bond Length (Å) | ~1.45 | ~1.46 | ~1.45 |
| C(bridgehead)-C-C(bridgehead) Angle (°) (Internal) | ~73.5 | ~109.5 | 90 |
Table 2: Selected Bond Lengths and Angles
Experimental Protocols
The determination of the crystal structure of these bicycloalkane derivatives follows a general procedure for small-molecule single-crystal X-ray diffraction. A representative experimental protocol is outlined below.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexanes, methanol, or acetone). Vapor diffusion of a non-solvent into a solution of the compound can also be employed.
2. Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a sensitive detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected over a range of crystal orientations.
3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final structural model is validated using software such as CHECKCIF.
Visualization of Experimental Workflow
The logical flow of a single-crystal X-ray crystallography experiment can be visualized as follows:
Caption: Experimental workflow for X-ray crystallography.
This comparative guide provides a foundational understanding of the structural nuances of this compound derivatives in relation to other important saturated bioisosteres. The provided data and protocols serve as a valuable resource for researchers in the rational design of novel therapeutic agents.
Bicyclo[1.1.1]pentane (BCP) vs. Aryl Compounds: A Comparative Analysis of Aqueous Solubility for Drug Discovery
For researchers, scientists, and drug development professionals, optimizing the physicochemical properties of lead compounds is a critical step in the journey toward a viable drug candidate. Among these properties, aqueous solubility stands out as a pivotal determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. In recent years, the replacement of planar aryl groups, particularly para-substituted phenyl rings, with the saturated, three-dimensional bicyclo[1.1.1]pentane (BCP) motif has emerged as a promising strategy to enhance aqueous solubility and other drug-like properties.
This guide provides an objective comparison of the aqueous solubility of BCP-containing compounds versus their aryl analogues, supported by experimental data. We will delve into the experimental protocols used to determine solubility and visualize a typical workflow for assessing these critical parameters in drug discovery.
Enhanced Aqueous Solubility with BCP Bioisosteres
The substitution of an aryl ring with a BCP core disrupts the planarity and reduces the potential for π-π stacking interactions between molecules in the solid state. This generally leads to a lower lattice energy, which in turn can significantly improve a compound's solubility in aqueous media.[1][2] This improvement in solubility is a frequently cited advantage of employing BCPs as bioisosteres in medicinal chemistry.[3][4]
Numerous studies have demonstrated this principle with quantitative data. For instance, the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in an 11.6-fold and 32.7-fold improvement in thermodynamic aqueous solubility at pH 6.5 and pH 7.4, respectively.[4] In another example, a BCP analogue of the LpPLA2 inhibitor darapladib showed a 9-fold increase in kinetic solubility compared to the parent phenyl-containing compound.[5]
Quantitative Solubility Data: BCP vs. Aryl Analogs
The following table summarizes publicly available data from various studies, offering a direct comparison of the aqueous solubility of specific BCP compounds and their corresponding aryl (phenyl) analogs.
| Parent Compound (Aryl) | Aryl Analog Solubility | BCP Analog | BCP Analog Solubility | Fold Increase | Reference |
| γ-Secretase Inhibitor (BMS-708,163) | <0.1 µg/mL | BCP-modified Inhibitor | 3.2 µg/mL | >32 | [6] |
| p38 Kinase Inhibitor | 4 µM | BCP-modified Inhibitor | 174 µM | 43.5 | [7] |
| LpPLA2 Inhibitor (Darapladib) | 8 µM (kinetic) | BCP-modified Inhibitor | 74 µM (kinetic) | 9.25 | [5] |
| Antimalarial Compound | (Reference) | BCP-modified Compound | Similar to parent | ~1 | [8] |
Note: The specific experimental conditions (e.g., pH, temperature, kinetic vs. thermodynamic) can influence solubility values and should be considered when comparing data from different sources.
Experimental Protocols for Solubility Determination
The quantitative data presented above is typically generated using well-established experimental protocols. The "shake-flask" method is a widely used and reliable technique for determining both thermodynamic and kinetic aqueous solubility.
Shake-Flask Method for Thermodynamic and Kinetic Solubility
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium (thermodynamic solubility) or after a specified time under non-equilibrium conditions (kinetic solubility).
Methodology:
-
Compound Preparation: An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH). For kinetic solubility, the compound is often first dissolved in a small amount of an organic solvent like DMSO and then added to the aqueous buffer.
-
Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature for a defined period. For thermodynamic solubility, this period is typically 24 hours or longer to ensure equilibrium is reached. For kinetic solubility, shorter incubation times (e.g., 1-2 hours) are common.
-
Phase Separation: After incubation, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation to pellet the solid, followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve of the compound at known concentrations is used for accurate quantification.
Visualizing the Drug Discovery Workflow: ADME Screening
The assessment of solubility is a critical component of the broader ADME (Absorption, Distribution, Metabolism, and Excretion) screening process in early drug discovery. The following diagram illustrates a typical in vitro ADME screening workflow, highlighting the central role of solubility and permeability assays.
This workflow demonstrates the iterative nature of lead optimization, where promising compounds from high-throughput screening are repeatedly synthesized and evaluated for their ADME properties. Early assessment of solubility and permeability is crucial for guiding synthetic efforts and selecting candidates with a higher probability of success in later stages of development.[9][10]
Conclusion
The strategic replacement of aryl groups with BCP moieties presents a compelling approach for medicinal chemists to enhance the aqueous solubility of drug candidates. The three-dimensional, saturated nature of the BCP core effectively disrupts crystal lattice packing, often leading to significant improvements in this critical physicochemical property. As demonstrated by the presented data, this is not merely a theoretical concept but a practically applied strategy with quantifiable success. By integrating robust experimental protocols for solubility assessment, such as the shake-flask method, into the early ADME screening workflow, researchers can make more informed decisions, ultimately accelerating the identification of promising new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
Preclinical Validation of BCP-Based Drug Candidates: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. This guide provides a comparative analysis of the preclinical validation of drug candidates based on three distinct molecular entities, each referred to by the acronym "BCP": Beta-Caryophyllene , a natural bicyclic sesquiterpene; Bicyclo[1.1.1]pentane , a rigid scaffold used as a bioisostere; and Body Protection Compound-157 (BPC-157) , a synthetic peptide.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these BCP-based candidates against relevant alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Beta-Caryophyllene (BCP) for Analgesia and Anti-inflammatory Effects
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cannabis, cloves, and black pepper. It is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in peripheral tissues and immune cells, making it an attractive therapeutic target for pain and inflammation without the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation.
Comparison with a Non-Steroidal Anti-Inflammatory Drug (NSAID)
Preclinical studies have demonstrated the analgesic and anti-inflammatory potential of BCP. To provide a clear comparison, we present data from a preclinical model of visceral pain, comparing the efficacy of BCP with the commonly used NSAID, diclofenac.
Table 1: Comparative Analgesic Efficacy of Beta-Caryophyllene and Diclofenac in a Murine Model of Visceral Pain
| Compound | Dose Range | Animal Model | Primary Outcome | Efficacy | Reference |
| Beta-Caryophyllene | 10 mg/kg (oral) | Acetic acid-induced writhing (mice) | Reduction in writhing | Significant attenuation of pain behavior | [1] |
| Diclofenac | 0.08 - 0.6 mg/kg (i.p.) | Acetic acid-induced writhing (mice) | Dose-dependent reversal of depressive-like behaviors | Statistically significant effects | [2] |
| Diclofenac | 10 mg/kg (i.p.) | Acetic acid-induced writhing (mice) | Reduction in writhing | 55.20% reduction | [3] |
Experimental Protocols
This model is widely used to assess the efficacy of analgesic drugs against visceral pain.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Beta-caryophyllene (dissolved in a suitable vehicle like olive oil) or diclofenac (in saline) is administered orally (p.o.) or intraperitoneally (i.p.), respectively, at predetermined doses. A control group receives the vehicle only.
-
Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected i.p. to induce characteristic writhing movements (stretching of the abdomen and hind limbs).
-
Observation: Immediately after acetic acid injection, mice are placed in individual observation chambers, and the number of writhes is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
This surgical model is used to induce a persistent neuropathic pain state.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The sciatic nerve of one hind limb is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with a 1 mm interval between them.
-
Closure: The muscle and skin are sutured in layers.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Behavioral Testing: Nociceptive thresholds are measured at different time points post-surgery using methods like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
Signaling Pathway and Experimental Workflow
Bicyclo[1.1.1]pentane (BCP) as a Bioisostere in Drug Design
Bicyclo[1.1.1]pentane (BCP) is a saturated, rigid, three-dimensional scaffold that has gained significant attention in medicinal chemistry as a non-classical bioisostere for the para-substituted phenyl ring.[4] The replacement of a planar aromatic ring with a BCP moiety can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[4]
Comparison with Aromatic Analogs
A key application of BCP as a bioisostere has been in the development of γ-secretase inhibitors for the treatment of Alzheimer's disease.[4] The following table compares the properties of a γ-secretase inhibitor containing a phenyl ring with its BCP-containing analog.
Table 2: Physicochemical and Pharmacokinetic Properties of a Phenyl-Containing γ-Secretase Inhibitor and its BCP Analog
| Compound | Structure | IC50 (nM) | Aqueous Solubility (µM) | Metabolic Stability (t1/2 in human liver microsomes, min) | Reference |
| Parent Compound (Phenyl) | Phenyl-R | 5.6 | 12 | 30 | [4] |
| BCP Analog | BCP-R | 6.2 | 45 | >120 | [4] |
Note: "R" represents the remainder of the molecular structure.
The data indicates that replacing the phenyl ring with a BCP moiety maintained the inhibitory potency while significantly improving aqueous solubility and metabolic stability.
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of γ-secretase.
-
Enzyme and Substrate: Recombinant human γ-secretase and a fluorescently labeled substrate peptide (e.g., a fragment of the amyloid precursor protein, APP) are used.
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound (parent drug or BCP analog) are incubated together in a suitable buffer.
-
Detection: The cleavage of the fluorescent substrate by γ-secretase is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation: The test compound is incubated with pooled human liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Analysis: The reaction is stopped, and the concentration of the remaining parent compound in each aliquot is quantified using LC-MS/MS.
-
Data Analysis: The half-life (t1/2) of the compound is calculated from the rate of its disappearance.
Logical Relationships in Bioisosteric Replacement
Body Protection Compound-157 (BPC-157) for Tissue Regeneration
Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide with a wide range of regenerative effects observed in preclinical studies.[5] It has shown promise in promoting the healing of various tissues, including muscle, tendon, ligament, and bone.[5] Its mechanism of action is thought to involve the upregulation of growth hormone receptors and the activation of the VEGF signaling pathway, leading to enhanced angiogenesis and tissue repair.[6][7]
Comparison with Standard of Care for Tendon Injury
Tendon injuries are common and often heal slowly and incompletely. Eccentric exercise is a well-established clinical intervention for tendinopathies. The following table compares the preclinical efficacy of BPC-157 with outcomes associated with eccentric exercise in animal models of tendon injury.
Table 3: Preclinical Efficacy of BPC-157 and Eccentric Exercise in Tendon Healing Models
| Intervention | Animal Model | Key Outcome Measures | Results | Reference |
| BPC-157 | Rat Achilles tendon rupture | Biomechanical strength (load to failure), functional recovery | Significantly improved load to failure and motor function indices | [8] |
| BPC-157 | Rat Achilles tendon explants | Fibroblast outgrowth, cell survival, cell migration | Significant increase in fibroblast outgrowth, survival, and migration | [9] |
| Eccentric Exercise | Rat patellar tendon injury | Ultimate tensile strength | Increased ultimate tensile force at rupture | [10] |
| Eccentric Exercise | Murine model of tendinopathy | Histopathological healing | Inferior healing with fast, non-eccentrically loaded exercise | [11] |
Experimental Protocols
This surgical model is used to create a standardized tendon injury.
-
Anesthesia: Rats are anesthetized.
-
Surgical Procedure: A complete transection of the Achilles tendon is performed.
-
Treatment: BPC-157 (e.g., 10 µg/kg) or saline (control) is administered (e.g., intraperitoneally or locally) daily.
-
Healing Period: Animals are allowed to heal for a specified period (e.g., 4 weeks).
-
Outcome Assessment: At the end of the healing period, the tendons are harvested for biomechanical testing (e.g., tensile strength) and histological analysis. Functional recovery can be assessed using gait analysis.
This protocol aims to mimic the therapeutic eccentric loading used in humans.
-
Apparatus: A treadmill with adjustable incline and decline is used.
-
Acclimatization: Animals are familiarized with the treadmill before the injury.
-
Injury Induction: A tendon injury is induced (e.g., collagenase injection or surgical incision).
-
Exercise Regimen: A progressive eccentric exercise program is implemented, typically involving downhill running on the treadmill for a set duration and frequency (e.g., 15 minutes/day, 5 days/week).
-
Outcome Assessment: Tendon healing is evaluated using biomechanical testing and histology at the end of the study period.
Signaling Pathways
This guide provides a structured comparison of the preclinical data for three distinct classes of "BCP"-based drug candidates. The presented data, experimental protocols, and pathway diagrams are intended to facilitate a deeper understanding of their therapeutic potential and to guide future research and development efforts in these promising areas of pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deltapeptides.com [deltapeptides.com]
- 7. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. index.mirasmart.com [index.mirasmart.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Safety Operating Guide
Navigating the Disposal of Methyl Bicyclo[1.1.1]pentane-1-carboxylate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of methyl bicyclo[1.1.1]pentane-1-carboxylate is crucial for maintaining a safe laboratory environment. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals, ensuring compliance and minimizing risk.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar bicyclo[1.1.1]pentane derivatives, which indicate potential for skin and eye irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Profile Summary
The hazard profile for this compound can be inferred from related BCP compounds. The primary anticipated hazards are summarized in the table below.
| Hazard Category | Anticipated Hazard | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | GHS07 | Warning | H335: May cause respiratory irritation. |
Note: This table is based on data from structurally similar bicyclo[1.1.1]pentane derivatives and should be considered as a precautionary guideline.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "Waste this compound and related materials."
-
Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unforeseen reactions.
2. Containerization:
-
Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.
-
Ensure the container is in good condition and free from contamination.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
3. Labeling:
-
Properly label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date the waste was first added to the container.
-
Any known hazard pictograms (refer to the table above).
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from sources of ignition, heat, and direct sunlight.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department or contractor with all available information about the waste, including its name and any known or suspected hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
In the event of a spill, immediately evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Methyl bicyclo[1.1.1]pentane-1-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl bicyclo[1.1.1]pentane-1-carboxylate was located. The following guidance is synthesized from safety data for structurally similar compounds, including various substituted this compound derivatives. It is imperative to handle this compound with caution and adhere to all standard laboratory safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on data from analogous compounds.[1][2][3]
| Protection Type | Specification |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] An eye wash station should be readily accessible.[3][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile gloves). Gloves must be inspected before use and removed correctly to avoid skin contact.[1][2][3] |
| Skin Protection | A lab coat or protective clothing should be worn.[1][2][3] In cases of significant exposure risk, fire/flame resistant and impervious clothing may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation of vapors or aerosols.[1][3] |
Operational Plan: Handling and Storage
Handling:
-
Always handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid direct contact with the substance.[3]
-
Use appropriate PPE as detailed in the table above.
-
Prevent the formation and spread of dust or aerosols.[3]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from heat, fire, and oxidizing agents.[2]
-
For sensitive analogs, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8°C is recommended to prevent degradation.[1][3]
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal environmental regulations.[2]
Waste Disposal Steps:
-
Collection: Collect waste in a suitable, labeled, and closed container.
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite.[1]
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not discharge into drains or rivers.[3][6]
-
Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3][6]
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound from reception to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
